Chlorprothixene acetate
Description
Contextualization within the Thioxanthene (B1196266) Class of Compounds
Chlorprothixene (B1288) acetate (B1210297) belongs to the thioxanthene class of compounds, which are chemically related to the phenothiazines. Thioxanthenes are characterized by a tricyclic ring system where a sulfur atom replaces the nitrogen atom in the central ring of a phenothiazine (B1677639). This structural class has been a fertile ground for the discovery of antipsychotic drugs. chemicalbook.comwikipedia.org The thioxanthenes, including chlorprothixene, are known for their ability to antagonize dopamine (B1211576) receptors in the brain, a key mechanism in their therapeutic effects. wikipedia.orggpatindia.comdrugbank.com
The defining feature of many thioxanthenes is the exocyclic double bond at the 9-position of the central ring, which gives rise to geometric isomerism (cis and trans). gpatindia.com The cis (Z) isomer of chlorprothixene is the more pharmacologically active form. chemicalbook.com Chlorprothixene acetate, as a salt of the active chlorprothixene base, is an integral part of this chemical family.
Historical Trajectories of this compound's Emergence in Research
The story of this compound is intrinsically linked to the development of its parent compound. Chlorprothixene was the first thioxanthene antipsychotic to be synthesized and was introduced by Lundbeck in 1959. wikipedia.org One of the documented synthetic routes to chlorprothixene involves the formation of a tertiary alcohol, which is then subjected to dehydration. This dehydration can be achieved through acylation of the hydroxyl group with acetyl chloride, leading to the formation of a this compound intermediate. Subsequent pyrolysis of this acetate yields the final chlorprothixene molecule. gpatindia.com This synthetic pathway highlights the role of this compound as a key intermediate in the production of chlorprothixene, marking its emergence in the historical context of neuroleptic drug development.
Conceptual Framework for Investigating this compound
The investigation of this compound can be approached from several perspectives. As a salt, its physicochemical properties, such as solubility and stability, may differ from other salt forms like the hydrochloride. These properties are critical in the context of formulation and chemical handling in a research setting.
Furthermore, the synthesis involving the acetate intermediate provides a platform for exploring modifications of the chlorprothixene scaffold. Researchers can potentially leverage this synthetic route to create novel derivatives with altered pharmacological profiles.
Significance of this compound as a Research Scaffold
The true significance of this compound in a research context lies in its potential as a starting point or a modifiable scaffold for the discovery of new chemical entities. The thioxanthene core is a "privileged structure" in medicinal chemistry, known to interact with multiple biological targets. ncats.io
Research has shown that chlorprothixene itself interacts with a range of receptors, including dopamine (D1, D2, D3), serotonin (B10506) (5-HT2), histamine (B1213489) (H1), and muscarinic acetylcholine (B1216132) receptors. wikipedia.orgncats.io This promiscuous binding profile, while responsible for its therapeutic effects and side effects, also presents opportunities for designing more selective ligands. By using this compound as a template, medicinal chemists can explore modifications to the side chain or the tricyclic ring system to develop compounds with improved selectivity and potentially novel therapeutic applications, such as in the treatment of multidrug-resistant tumors or as antiviral agents. fda.gov
Physicochemical Properties of Chlorprothixene and its Acetate Salt
The following table summarizes key physicochemical properties for both chlorprothixene and its acetate salt. Data for the acetate form is limited, and much of the available information pertains to the parent compound.
| Property | Value (Chlorprothixene) | Value (this compound) | Reference |
| IUPAC Name | (3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine | acetic acid;(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine | nih.gov |
| Molecular Formula | C18H18ClNS | C20H22ClNO2S | nih.gov |
| Molecular Weight | 315.86 g/mol | 375.9 g/mol | nih.gov |
| CAS Number | 113-59-7 | 58889-16-0 | nih.gov |
| Melting Point | 97-98 °C | Not available | gpatindia.com |
| Water Solubility | Practically insoluble | Not available | gpatindia.com |
| Appearance | White to pale yellow crystal or powder | Not available |
Detailed Research Findings on the Chlorprothixene Scaffold
While direct research on this compound is scarce, studies on the parent compound, chlorprothixene, provide valuable insights into the potential areas of investigation for its derivatives.
A study investigating the inhibitory activity of various compounds on cytochrome P450 enzymes found that chlorprothixene showed promising inhibitory activity toward CYP1B1. nih.gov This suggests that the chlorprothixene scaffold could be explored for developing agents to address CYP1B1-mediated drug resistance in cancer therapy. nih.gov
Another area of research has focused on the metabolic effects of chlorprothixene. A clinical study revealed that chlorprothixene has a hypouricemic effect, reducing serum uric acid levels, which was found to be reversible upon discontinuation of the treatment. selleck.co.jp
In vitro studies have also demonstrated the antiviral activity of cis(Z)-chlorprothixene against Herpes simplex virus 2. fda.gov This finding opens up the possibility of repurposing the thioxanthene scaffold for antiviral drug discovery. The same study also noted a cell-toxic effect at higher concentrations. fda.gov
Furthermore, the interaction of chlorprothixene with various neurotransmitter receptors has been extensively studied, providing a basis for understanding its antipsychotic and sedative properties. wikipedia.orgncats.io These studies form the foundation for any further research aimed at modifying the this compound scaffold to develop more selective and potent neurological agents.
Structure
3D Structure of Parent
Properties
CAS No. |
58889-16-0 |
|---|---|
Molecular Formula |
C20H22ClNO2S |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
acetic acid;(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H18ClNS.C2H4O2/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;1-2(3)4/h3-4,6-10,12H,5,11H2,1-2H3;1H3,(H,3,4)/b14-7-; |
InChI Key |
XGKNWADXVDIFDQ-KIUKIJHYSA-N |
SMILES |
CC(=O)O.CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Isomeric SMILES |
CC(=O)O.CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CC(=O)O.CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Chlorprothixene Acetate
Precursor Synthesis Pathways for the Thioxanthene (B1196266) Core
The foundational step in the synthesis of chlorprothixene (B1288) acetate (B1210297) is the formation of the 2-chlorothioxanthone (B32725) skeleton. gpatindia.comnih.gov This tricyclic system is a key intermediate for various pharmaceuticals. ontosight.ai
Synthesis of 2-Chlorothioxanthone from Benzoic Acid Derivatives
A primary route to 2-chlorothioxanthone begins with the reaction of 2-mercaptobenzoic acid and 1-bromo-4-chlorobenzene. gpatindia.comnih.gov This initial step yields 2-(4-chlorophenylthio)benzoic acid. gpatindia.comnih.gov Subsequently, this intermediate is treated with a reagent like phosphorus pentachloride to form the corresponding acid chloride. gpatindia.comnih.gov The synthesis of the thioxanthone core is then achieved through an intramolecular Friedel-Crafts cyclization of the acid chloride, a reaction catalyzed by aluminum chloride. gpatindia.comnih.govarabjchem.org
An alternative approach involves the reaction of an alkali metal derivative of 4-chlorothiophenol (B41493) with a 2-halogenated benzoic acid. google.com However, the yields for this reaction can be low, particularly when using 2-chlorobenzoic acid (20-30%). google.com While using 2-bromobenzoic acid can improve the yield to around 50%, the cost of the starting material is a significant consideration. google.com
A more industrially viable method utilizes 2-chloro-benzonitrile as a starting material. google.com Reacting an alkali metal derivative of 4-chloro-thiophenol with 2-chloro-benzonitrile produces 2-(4'-chloro-phenylthio)-benzonitrile. google.comprepchem.com This intermediate is then hydrolyzed to 2-(4'-chloro-phenylthio)-benzoic acid, which can be cyclized via dehydration to furnish 2-chlorothioxanthone. google.comprepchem.com
Alternative Routes for Thioxanthone Intermediate Formation
Research has explored various other strategies for constructing the thioxanthone ring system. One such method involves a palladium-catalyzed sulfonylative homocoupling of benzophenones. acs.orgnih.gov Another innovative approach describes the synthesis of thioxanthones from o-silylaryl triflates and thioureas through a double aryne insertion into the carbon-sulfur double bond. acs.org Additionally, intramolecular Friedel-Crafts reactions of diaryl secondary alcohols containing a thioether group, catalyzed by organocatalysts like trifluoroacetic acid, have been developed to access functionalized thioxanthenes. nih.govacs.org
Generation of Tertiary Alcohols as Key Intermediates
Once 2-chlorothioxanthone is obtained, the next critical step is the introduction of the side chain, which is accomplished through the formation of a tertiary alcohol. gpatindia.comnih.gov
Reaction with Organometallic Reagents (e.g., Grignard Reagents)
The carbonyl group of 2-chlorothioxanthone readily reacts with an organometallic reagent, specifically a Grignard reagent, to form a tertiary alcohol. gpatindia.comnih.gov The Grignard reagent used in the synthesis of chlorprothixene is 3-dimethylaminopropylmagnesium bromide. gpatindia.comnih.govchemicalbook.com This reagent is prepared from 3-dimethylaminopropyl chloride and magnesium turnings in a suitable solvent like tetrahydrofuran. chemicalbook.com The addition of the Grignard reagent to the ketone functionality of 2-chlorothioxanthone results in the formation of the corresponding tertiary alcohol intermediate. gpatindia.comnih.govchemicalbook.com
Formation of Chlorprothixene via Acetate Intermediate Pyrolysis
The final stages of the chlorprothixene synthesis involve the conversion of the tertiary alcohol to the final product, a process that proceeds through the formation and subsequent elimination of an acetate intermediate. gpatindia.comnih.gov
Acylation of Tertiary Hydroxyl Group with Acetyl Chloride
The tertiary hydroxyl group of the alcohol intermediate is first acylated to form an acetate ester. gpatindia.comnih.gov This is typically achieved by reacting the alcohol with acetyl chloride. gpatindia.comnih.govchemicalbook.com The resulting product is chlorprothixene acetate. The formation of this acetate is a key step that facilitates the subsequent elimination reaction. gpatindia.comnih.gov
The final step to obtain chlorprothixene is the pyrolysis of the this compound intermediate. gpatindia.comnih.gov This heat-induced elimination reaction removes the acetate group and forms the characteristic exocyclic double bond of the chlorprothixene molecule. gpatindia.comnih.gov
Subsequent Pyrolysis of the Formed Acetate
The synthesis of chlorprothixene can be achieved through a multi-step process that culminates in a key dehydration reaction facilitated by an acetate intermediate. gpatindia.comrsc.orgchemicalbook.com This pathway begins with the formation of 2-chlorthioxantone. rsc.org This intermediate then reacts with a Grignard reagent, specifically 3-dimethylaminopropylmagnesium bromide, which acts as a carbonyl component, to produce a tertiary alcohol. gpatindia.comrsc.orgnih.gov
To create the final exocyclic double bond characteristic of chlorprothixene, this tertiary alcohol undergoes dehydration. gpatindia.com The dehydration is accomplished through acylation of the tertiary hydroxyl group using acetyl chloride, which results in the formation of a this compound intermediate. gpatindia.comchemicalbook.com The subsequent and final step is the pyrolysis (thermal decomposition) of this formed acetate, which yields chlorprothixene. gpatindia.comrsc.orgchemicalbook.comnih.gov
Geometric Isomerism and Stereoselective Synthesis of Chlorprothixene Z/E Isomers
The molecular structure of chlorprothixene features a double bond in the side chain, which gives rise to geometric isomerism. gpatindia.comgoogle.com This results in two distinct stereoisomers: the (Z)-isomer (cis) and the (E)-isomer (trans). mdpi.com The spatial arrangement of the substituents around this double bond is critical, as the biological activity of the isomers differs significantly. Research indicates that the cis-form, or (Z)-chlorprothixene, is substantially more potent in its antipsychotic action. google.com
Given the disparity in activity between the isomers, methods for the stereoselective synthesis of the desired (Z)-olefin are of high importance in pharmaceutical chemistry. google.com Controlling the Z/E stereoselectivity is a key challenge in the synthesis of such alkenes. researchgate.net The ability to selectively synthesize the more active isomer ensures a more effective and targeted final compound. While specific stereoselective methods for chlorprothixene are detailed in specialized literature, the general principle involves using reagents and reaction conditions that favor the formation of one geometric isomer over the other. google.com The separation of pre-existing Z/E isomer mixtures can also be performed using chromatographic techniques. byu.edu
Novel Synthetic Routes for Functionalized Thioxanthene Derivatives and Chlorprothixene Analogues
The development of new antipsychotic agents and other biologically active molecules has driven research into novel synthetic routes for creating functionalized thioxanthene derivatives and analogues of chlorprothixene. nih.govmcmaster.ca These methods focus on efficiently building the core tricyclic scaffold and introducing diverse functional groups. nih.govacs.org
Intramolecular Friedel–Crafts Alkylation for Thioxanthene Synthesis
A powerful and widely used method for constructing the thioxanthene ring system is the intramolecular Friedel–Crafts alkylation (FCA). nih.govacs.org This reaction involves the cyclization of a suitable precursor, typically a substituted secondary alcohol, to form the central thioxanthene ring. nih.govresearchgate.net Modern adaptations of this method utilize organocatalysts, such as trifluoroacetic acid (TFA), which offer milder and more efficient reaction conditions compared to traditional corrosive Lewis acid catalysts. nih.govacs.orgacs.org This approach has been successfully employed to synthesize a variety of novel 9-aryl/alkyl thioxanthene derivatives. nih.govfigshare.com The optimization of this reaction is crucial, as factors like the choice of catalyst and solvent can significantly impact the yield of the final thioxanthene product. acs.org
Table 1: Catalyst and Solvent Optimization for Intramolecular Friedel-Crafts Alkylation
| Catalyst | Solvent | Yield (%) |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | High |
| N-triflylphosphoramide (NTPA) | Dichloromethane (DCM) | Moderate |
| p-toluenesulfonic acid (p-TSA) | Dichloromethane (DCM) | Moderate |
| Diphenyl hydrogen phosphate (B84403) (DPP) | Dichloromethane (DCM) | Low |
| Data derived from optimization studies on halogen-substituted secondary aryl alcohol precursors for thioxanthene synthesis. acs.org |
Introduction of Halogen Substituents in Thioxanthene Scaffolds
The introduction of halogen substituents onto the thioxanthene scaffold is a key strategy in the synthesis of chlorprothixene and its analogues. acs.org Halogenated thioxanthenes are important synthetic targets due to their potential applications in drug synthesis. acs.org The synthesis of these compounds can begin with halogenated starting materials, such as 2-fluorobenzaldehyde, which undergo nucleophilic aromatic substitution with thiophenol compounds. nih.gov
Recent synthetic methods have focused on developing efficient pathways to produce a series of halogen-substituted thioxanthenes. nih.govacs.org The presence of a halogen, like the chlorine atom in chlorprothixene, is not only integral to the molecule's biological activity but also serves as a versatile chemical "handle." acs.org This allows for further chemical modifications, enabling the attachment of different functional groups to the thioxanthene ring, which can lead to the creation of novel derivatives with potentially enhanced or different biological properties. acs.org
Advanced Analytical Methodologies for Chlorprothixene Acetate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a powerful laboratory technique for the separation of mixtures. For chlorprothixene (B1288) analysis, several chromatographic methods have been developed, each with specific advantages in terms of resolution, sensitivity, and application. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Reversed-Phase Thin-Layer Chromatography (RP-TLC), and the highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice of method often depends on the research objective, the complexity of the sample matrix, and the required level of sensitivity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of psychotropic drugs like chlorprothixene. researchgate.netopenaccessjournals.com It allows for the separation, identification, and quantification of the compound in samples such as human serum. researchgate.net Developing a stability-indicating HPLC method is crucial for distinguishing the intact drug from its degradation products, a key aspect of ensuring pharmaceutical quality. openaccessjournals.com
One established HPLC method for the simultaneous determination of chlorprothixene, levomepromazine, and promethazine (B1679618) utilizes a 5-micrometer CN 25-cm column. researchgate.net The separation is achieved using a mobile phase composed of acetonitrile (B52724) and 0.5 N acetic acid (30:70) with the addition of 0.05% hexylamine, followed by ultraviolet (UV) spectrophotometric detection at 310 nm. researchgate.net This method demonstrated good linearity and a lower limit of detection of 0.5 ng/ml in human serum for chlorprothixene. researchgate.net
Research into alternative stationary phases has also been conducted to optimize separation. For instance, the separation of chlorprothixene and other tricyclic neuroleptics has been investigated on calixarene-bonded stationary phases. ingentaconnect.com These studies explore the influence of process variables like the pH of the mobile phase and the type and concentration of the organic modifier (e.g., acetonitrile or methanol) on the retention and separation of the analytes. ingentaconnect.com It was noted that for chlorprothixene, an increase in the pH of the mobile phase resulted in increased retention on the calixarene (B151959) column. ingentaconnect.com
| Parameter | HPLC Method for Chlorprothixene |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | 5-µm CN 25-cm column |
| Mobile Phase | Acetonitrile-acetic acid 0.5 N (30:70) with 0.05% hexylamine |
| Detection | UV Spectrophotometry at 310 nm |
| Internal Standard | Clozapine |
| Detection Limit | 0.5 ng/ml (in human serum) |
| Precision (RSD) | 9.5% |
| Reference | researchgate.net |
Gas Chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com In the context of psychotropic drugs, the first GC methods date back to the late 1960s for compounds structurally related to chlorprothixene, such as chlorpromazine (B137089). mdpi.com These early methods often used packed columns and electron capture detectors. mdpi.com
Modern GC analysis is typically coupled with a mass spectrometer (GC-MS), which combines the separation power of GC with the sensitive detection capabilities of MS. mdpi.com For compounds like tricyclic antidepressants, which share structural similarities with thioxanthenes, GC-MS methods have been developed for analysis in biological matrices like urine. mdpi.com Sample preparation for GC analysis often involves liquid-liquid extraction to isolate the analytes from the sample matrix. mdpi.com While effective, GC-based methods for antipsychotic drugs may require derivatization steps to improve volatility and thermal stability, and modern research often favors LC-MS/MS techniques for their robustness with biological samples. nih.gov
| Parameter | General GC Method Characteristics |
| Principle | Separation of compounds that can be vaporized without decomposition. sigmaaldrich.com |
| Mobile Phase | An inert gas, such as helium or nitrogen. youtube.com |
| Stationary Phase | A phase within a capillary column (e.g., BP-5). mdpi.com |
| Detector | Commonly Flame Ionization Detector (FID) or Mass Spectrometer (MS). sigmaaldrich.commdpi.com |
| Sample Preparation | Often requires extraction (e.g., Liquid-Liquid Extraction) and potentially derivatization. mdpi.comnih.gov |
| Application Note | While historically used, LC-MS/MS is often preferred for complex biological samples of antipsychotics. nih.gov |
Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a planar chromatographic technique valuable for studying the properties of drugs like chlorprothixene. researchgate.net It is particularly useful for determining lipophilicity, a key physicochemical parameter that influences a drug's pharmacokinetic properties. researchgate.netresearchgate.net In RP-TLC, the stationary phase is nonpolar (e.g., silica (B1680970) gel modified with C18 alkyl chains), and the mobile phase is polar. sigmaaldrich.com
The chromatographic behavior of chlorprothixene has been studied on C18-bonded silica gel and diol-bonded stationary phases. researchgate.netresearchgate.net In these studies, mixtures of methanol (B129727)–water and tetrahydrofuran–water were investigated as mobile phases. researchgate.netresearchgate.net The retention parameters obtained from these RP-TLC systems can be correlated with the lipophilicity (log P) of the compounds. researchgate.net Such studies have shown that chromatographic parameters for chlorprothixene and other antipsychotics were similar to bulkiness-related and geometrical descriptors, while electronic descriptors strongly connected with computational log P values had a lesser impact. researchgate.netresearchgate.net
| Parameter | RP-TLC Study of Antipsychotics |
| Technique | Reversed-Phase Thin-Layer Chromatography (RP-TLC) |
| Stationary Phases | C18-bonded silica gel, diol-bonded phase |
| Mobile Phases | Methanol–water mixtures, Tetrahydrofuran–water mixtures |
| Analytes Studied | Chlorprothixene, Chlorpromazine, Clozapine, Quetiapine, and others |
| Primary Application | Study of chromatographic properties and lipophilicity (Quantitative Structure–Retention Relationships). |
| Reference | researchgate.netresearchgate.net |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a primary technique for the determination of antipsychotics and their metabolites in biological samples like plasma. sci-hub.st This powerful method offers high sensitivity and selectivity, allowing for the accurate and simultaneous quantification of multiple analytes in a single run, even at very low concentrations. sci-hub.stlcms.cz
Several multi-analyte LC-MS/MS methods have been developed and validated for the quantification of a large panel of antipsychotic drugs, including chlorprothixene. lcms.cznih.gov These methods are invaluable for clinical research, enabling the study of drug interactions and providing comprehensive molecular profiles from complex biological matrices. sci-hub.stlcms.cz For example, a robust method was developed for the simultaneous analysis of 35 antipsychotics in human plasma, where chlorprothixene was quantified with a linear range of 14.4–2400 ng/mL. lcms.cz Another validated method quantifies 38 antipsychotics and their metabolites, covering therapeutic, sub-, and supratherapeutic concentration ranges. nih.gov Sample preparation typically involves a straightforward protein precipitation or liquid-liquid extraction. lcms.cznih.gov
Optimizing separation parameters is a critical step in developing a robust LC-MS/MS method. This involves adjusting the mobile phase composition, pH, and stationary phase to achieve the best possible resolution between analytes. ingentaconnect.com Reversed-phase chromatography using C18 columns is the most common technique for quantifying antipsychotics. sci-hub.st
The choice of organic modifier in the mobile phase, such as methanol or acetonitrile, and the pH can significantly impact retention and selectivity. ingentaconnect.com In a study using a calixarene-bonded stationary phase, the separation of chlorpromazine and chlorprothixene was unsuccessful at pH 2.5 and 3.0 but was achieved at pH 3.5. ingentaconnect.com For multi-analyte panels, gradient elution is typically used, where the mobile phase composition is changed over the course of the run. nih.gov An example mobile phase for a multi-analyte method consists of 2 mM ammonium (B1175870) acetate (B1210297) in water and 2 mM ammonium acetate in methanol with 0.1% formic acid. lcms.cz The goal of optimization is to achieve efficient separation in the shortest possible time; many modern methods have injection-to-injection times of less than five or six minutes. lcms.cznih.gov
The primary advantage of LC-MS/MS is its exceptional sensitivity and selectivity, which is achieved through the use of specific mass transitions for each analyte in a mode known as multiple reaction monitoring (MRM). nih.govsci-hub.st This allows the detector to focus only on the compounds of interest, effectively filtering out background noise from the complex biological matrix. sci-hub.st
Method development focuses on maximizing this inherent sensitivity. This includes optimizing the ionization source (e.g., electrospray ionization - ESI) and the collision energy for fragmentation of the parent ion into specific product ions. nih.gov Despite the selectivity of MS/MS, a significant challenge in bioanalysis is the matrix effect, where endogenous substances in the sample can suppress or enhance the ionization of the target analyte, affecting accuracy. sci-hub.st Therefore, method validation must thoroughly assess matrix effects, along with parameters like linearity, recovery, precision, and accuracy, to ensure the method is reliable for its intended purpose. lcms.cz Validated methods for chlorprothixene have demonstrated the ability to quantify the drug across a wide range of concentrations, from sub-therapeutic to toxic levels, making them suitable for both therapeutic monitoring and forensic analysis. lcms.cznih.gov
| Parameter | LC-MS/MS Multi-Analyte Method for Antipsychotics |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| LC System | ACQUITY UPLC I-Class System |
| MS System | Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer |
| Sample Preparation | Protein Precipitation |
| Linearity Range (Chlorprothixene) | 14.4–2400 ng/mL |
| Key Advantage | Simultaneous, sensitive, and selective quantification of a large panel of drugs. |
| Reference | lcms.cz |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Multi-Analyte Profiling
Spectrophotometric Approaches for Compound Analysis
Spectrophotometry encompasses a range of techniques that measure the absorption or transmission of light by a substance to determine its concentration. These methods are valued for their simplicity, speed, and accessibility. nih.gov
Derivative Spectrophotometry (Zero, First, Second Order)
Derivative spectrophotometry is an analytical technique that enhances the resolution of spectral data by calculating the first or higher-order derivatives of the absorbance spectrum. This method can be used to eliminate background interference and resolve overlapping spectral bands.
A study on the quantitative analysis of Chlorprothixene hydrochloride utilized zero- (D0), first- (D1), and second-order (D2) derivative spectrophotometry. sysrevpharm.org This approach offers a rapid, simple, and cost-effective means of analysis without the need for additional reagents. sysrevpharm.org The methods were validated according to ICH guidelines for linearity, accuracy, precision, and sensitivity. sysrevpharm.org
The analysis was conducted within a concentration range of 0.4–3 µg/mL. sysrevpharm.org The wavelengths for measurement at each derivative order were identified for optimal quantification. sysrevpharm.org For the zero-order spectrum, measurements were taken at 196.6 nm and 258.4 nm. sysrevpharm.org The first-order derivative spectra were analyzed at 215.8 nm, 247.2 nm, and 268.4 nm, while the second-order derivative spectra were measured at 223.2 nm and 257.4 nm. sysrevpharm.org
The sensitivity of these methods was established through the determination of the limit of detection (LOD) and limit of quantification (LOQ). sysrevpharm.org The LOD was found to be in the range of 0.0531–0.0611 µg/mL, and the LOQ ranged from 0.1776–0.2044 µg/mL. sysrevpharm.orgresearchgate.net
Table 1: Parameters for Derivative Spectrophotometry of Chlorprothixene Hydrochloride
| Derivative Order | Wavelength (nm) | Concentration Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Zero (D0) | 196.6, 258.4 | 0.4–3 | 0.0531–0.0611 | 0.1776–0.2044 |
| First (D1) | 215.8, 247.2, 268.4 | 0.4–3 | 0.0531–0.0611 | 0.1776–0.2044 |
| Second (D2) | 223.2, 257.4 | 0.4–3 | 0.0531–0.0611 | 0.1776–0.2044 |
Extractive-Spectrophotometric Methods via Ion-Association Complexes
Extractive-spectrophotometric methods are based on the formation of an ion-association complex between the target compound and a specific reagent. researchgate.nettandfonline.com The tertiary amine group in the chlorprothixene molecule is capable of forming such complexes, which are typically insoluble in water but can be extracted into an organic solvent for spectrophotometric analysis. researchgate.nettandfonline.com This property is the foundation for several quantitative methods. researchgate.net
One such method involves the reaction of chlorprothixene with pyrocatechol (B87986) violet. researchgate.nettandfonline.com The resulting ion-association complex is extracted from the aqueous phase using a mixture of n-butanol and chloroform (B151607) (1:5). tandfonline.com The colored extract exhibits a maximum absorbance at 445 nm, which is used for quantification. researchgate.nettandfonline.com This method is effective for determining chlorprothixene concentrations in the range of 3.5–32.0 µg/mL, with a detection limit of 2.86 µg/mL. tandfonline.com
Another approach utilizes the formation of an ion-pair complex with a niobium (V) thiocyanate (B1210189) complex. researchgate.net This complex can be quantitatively extracted and measured. nih.govresearchgate.net
Table 2: Extractive-Spectrophotometric Methods for Chlorprothixene Hydrochloride
| Reagent | Solvent System | λmax (nm) | Concentration Range (µg/mL) |
| Pyrocatechol Violet | n-butanol–chloroform (1:5) | 445 | 3.5–32.0 |
| Niobium (V) Thiocyanate | Chloroform-butanol (1:9) or Butanol | Not Specified | 9–50 |
Oxidative Spectrophotometric Methods utilizing Ceric (IV) Ions
Oxidative spectrophotometric methods involve the oxidation of the target analyte, leading to a measurable change in absorbance. Chlorprothixene hydrochloride can be oxidized by ceric (IV) ions at room temperature. researchgate.nettandfonline.com This reaction results in the formation of colorless products, and the decrease in the absorbance of the ceric (IV) ions is monitored spectrophotometrically. researchgate.nettandfonline.com
The reaction is followed by measuring the absorbance at 268 nm. researchgate.nettandfonline.com This oxidative method adheres to Beer's law within the concentration range of 3.2–21.0 µg/mL. researchgate.nettandfonline.com The method has been successfully applied to the determination of chlorprothixene in pharmaceutical solutions. researchgate.nettandfonline.com
Spectrophotofluorometric Analysis
Spectrophotofluorometry is a highly sensitive analytical technique that measures the fluorescence of a compound. While chlorprothixene itself is not a fluorescent substance, it can be converted into a highly fluorescent product through oxidation. researchgate.net
One method involves the oxidation of chlorprothixene with dilute nitric acid, which yields a product with significant fluorescence. researchgate.netresearchgate.net This allows for the development of a highly sensitive analytical method with a detection limit of 0.002 mg/L. researchgate.netresearchgate.net A linear relationship between fluorescence intensity and concentration has been established over the range of 0.004–0.1 mg/L. researchgate.netresearchgate.net
This technique has also been applied in toxicological analysis. In a case of a fatal drug overdose, chlorprothixene and its metabolite, chlorprothixene sulfoxide (B87167), were identified and quantified in various body fluids using spectrophotofluorometry following alkaline permanganate (B83412) oxidation. nih.gov
Electrochemical Detection Methods
Electrochemical methods offer another avenue for the analysis of chlorprothixene, providing high sensitivity and the ability to perform measurements in complex matrices.
Potentiometric Techniques
Potentiometry measures the potential of an electrochemical cell under static conditions. This technique has been applied to the determination of chlorprothixene through methods like potentiometric titration and the use of ion-selective electrodes. sysrevpharm.orgsci-hub.se
Ion-selective membrane electrodes that are responsive to the chlorprothixene cation have been developed. researchgate.net These electrodes are based on ion-pair complexes of chlorprothixene with picrolonate or tetraphenylborate. researchgate.net The electrodes demonstrate a near-Nernstian response across different concentration ranges. researchgate.net Potentiometric titration using these electrodes as indicators has been successfully used to determine the amount of chlorprothixene hydrochloride in pure form and in tablets. researchgate.net
Another approach involves titration with potassium bromate (B103136) in a mixture of hydrochloric and acetic acids, with the endpoint being detected potentiometrically. sci-hub.se
Voltammetric Techniques
Voltammetric methods are powerful electrochemical techniques for the analysis of electroactive compounds like chlorprothixene and its derivatives. nih.govmdpi.com These methods involve measuring the current response of a substance to a varying applied potential. mdpi.com For thioxanthene (B1196266) derivatives, including chlorprothixene, their ability to be electrochemically oxidized or reduced forms the basis of their voltammetric analysis. nih.gov
Several voltammetric techniques have been employed for the determination of psychotropic substances. nih.gov An adsorptive pre-concentration method has been reported for the voltammetric measurement of trace levels of chlorprothixene, which is particularly useful for analysis in samples like urine. ijpsonline.comsci-hub.se Another approach involves polarographic determination through the formation of bromo-derivatives of chlorprothixene and thiothixene, which produce well-defined cathodic waves. ijpsonline.comsci-hub.se
The electrochemical oxidation of many psychotropic drugs, including thioxanthenes, is a key principle exploited in voltammetric analysis. nih.gov For instance, the oxidative voltammetric behavior of zuclopenthixol, another thioxanthene derivative, has been studied using cyclic, linear sweep, and differential pulse voltammetry at a glassy carbon electrode. ijpsonline.com Similarly, various voltammetric techniques such as direct current, differential pulse, and alternating current polarography have been utilized for other psychotropic drugs. ijpsonline.com
The choice of supporting electrolyte and pH are critical parameters in developing a voltammetric method. For example, in the polarographic analysis of some thioxanthene derivatives, a Britton Robinson buffer at a specific pH range in 50% acetic acid was used as the supporting electrolyte. sci-hub.se The following table summarizes some voltammetric methods applied to thioxanthene derivatives.
| Analyte | Technique | Key Features | Reference |
| Chlorprothixene | Adsorptive Pre-concentration Voltammetry | Measurement of trace levels, applied to urine analysis. | sci-hub.se |
| Chlorprothixene, Thiothixene | Polarography | Formation of bromo-derivatives, well-defined cathodic waves. | ijpsonline.comsci-hub.se |
| Chlorprothixene, Clopenthixol (B1202743), Flupentixol, Methixene | Square-wave Polarography | Identification by half-wave potentials, quantification by peak height. | sci-hub.se |
Interactive Data Table: Voltammetric Analysis of Thioxanthene Derivatives
Coulometric Electrochemical Detection in HPLC
High-Performance Liquid Chromatography (HPLC) coupled with coulometric electrochemical detection offers a highly sensitive and selective method for the determination of antipsychotic drugs, including those in the thioxanthene class. researchgate.netnih.gov This technique combines the separation power of HPLC with the specificity of electrochemical detection, where the analyte is quantified by measuring the charge consumed during an electrochemical reaction. rsc.org
Coulometric detectors can be set up with multiple electrodes at different potentials, enhancing selectivity and providing more information about the analyte. researchgate.netplos.org For instance, in the analysis of olanzapine (B1677200) and its metabolite, a coulometric detector with two electrodes set at different potentials was used. researchgate.netplos.org This setup allows for the simultaneous determination of multiple compounds in a single run. nih.gov
The method has been successfully applied to the analysis of various antipsychotic drugs in biological matrices like plasma. researchgate.netplos.org A key advantage of coulometric detection is its high sensitivity, with detection limits often in the low nanogram per milliliter range. nih.govplos.org The development of an HPLC method with coulometric detection involves optimizing several parameters, including the mobile phase composition, pH, and the potentials of the detector electrodes. researchgate.netrsc.org
The following table presents an example of the conditions used in an HPLC-coulometric detection method for antipsychotic drugs.
| Parameter | Condition | Reference |
| Column | Reversed-phase C8 | researchgate.net |
| Mobile Phase | Methanol and phosphate (B84403) buffer (pH 3.5) | researchgate.net |
| Detector | Coulometric | researchgate.net |
| Electrode 1 Potential | -200 mV | researchgate.net |
| Electrode 2 Potential | +500 mV | researchgate.net |
Interactive Data Table: HPLC-Coulometric Detection Parameters
Method Validation and Performance Evaluation in Research Settings
The validation of analytical procedures is a critical step in research to ensure that a method is suitable for its intended purpose. ijnrd.orgeuropa.eu According to the International Council for Harmonisation (ICH) guidelines, validation involves assessing various parameters to demonstrate the reliability of an analytical method. ijnrd.orgeuropa.eueuropeanpharmaceuticalreview.com These parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. ijnrd.orgeuropa.eu
In the context of chlorprothixene acetate research, any newly developed analytical method, whether it be voltammetric, chromatographic, or spectroscopic, must undergo a thorough validation process. ijnrd.orgresearchgate.net For example, a developed HPLC method would be validated for linearity by analyzing a series of standards over a defined concentration range. mdpi.com Accuracy would be assessed by determining the recovery of a known amount of this compound spiked into a sample matrix. mdpi.com Precision would be evaluated by performing repeated analyses of the same sample and expressing the results as the relative standard deviation (RSD). researchgate.netmdpi.com
The performance of an analytical method is also evaluated based on its robustness, which is the ability of the method to remain unaffected by small, deliberate variations in method parameters. europa.eu This ensures the reliability of the method when used under slightly different conditions. europa.eu For instance, in an HPLC method, robustness could be tested by varying the pH of the mobile phase or the column temperature. ijnrd.org
The successful validation and performance evaluation of an analytical method for this compound ensures that the data generated in research settings are accurate, reliable, and reproducible. sysrevpharm.orgresearchgate.net
Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in analytical method validation, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. Several analytical techniques have been optimized for the sensitive determination of chlorprothixene in different forms and matrices.
Spectrophotometric derivative methods, including zero (D0), first (D1), and second (D2) order, have been utilized for the quantitative analysis of chlorprothixene HCl. sysrevpharm.org These methods demonstrated satisfactory precision and accuracy, with LOD values ranging from 0.0531 to 0.0611 µg/mL and LOQ values between 0.1776 and 0.2044 µg/mL. sysrevpharm.org Another study employing extractive spectrophotometry reported an LOD of 0.206 mg/L and an LOQ of 0.624 mg/L for chlorprothixene hydrochloride. researchgate.net
High-performance liquid chromatography (HPLC) coupled with coulometric electrochemical detection has been used to quantify chlorprothixene in human serum, achieving a lower limit of detection of 0.5 ng/mL. nih.govresearchgate.net A highly sensitive fluorimetric method, developed based on the oxidation of chlorprothixene with dilute nitric acid, reported a detection limit of 0.002 mg/L (6.33 ×10⁻⁹ mol/L). researchgate.net
In forensic and clinical research, more advanced techniques like gas chromatography-mass spectrometry (GC/MS) and ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC–MS-MS) are employed. A comprehensive drug screen using GC/MS established an LOD of 10 ng/mL for chlorprothixene in urine. uw.edu For the analysis of chlorprothixene and its metabolite, desmethylchlorprothixene, in postmortem hair, an UHPLC–MS-MS method was validated with an LOD of 0.01 ng/mg and a lower limit of quantification (LLOQ) of 0.025 ng/mg for both analytes. oup.com
| Analytical Method | Matrix | LOD | LOQ/LLOQ | Source |
|---|---|---|---|---|
| Spectrophotometric Derivatives (D0, D1, D2) | Pure Form | 0.0531-0.0611 µg/mL | 0.1776-0.2044 µg/mL | sysrevpharm.org |
| Extractive Spectrophotometry | Pharmaceutical Solution | 0.206 mg/L | 0.624 mg/L | researchgate.net |
| HPLC with Coulometric Electrochemical Detection | Human Serum | 0.5 ng/mL | Not Reported | nih.govresearchgate.net |
| Fluorimetry | Tablets | 0.002 mg/L | Not Reported | researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Urine | 10 ng/mL | Not Reported | uw.edu |
| UHPLC–MS-MS | Postmortem Hair | 0.01 ng/mg | 0.025 ng/mg | oup.com |
Linearity, Accuracy, and Precision Assessments
The validation of an analytical method requires the assessment of its linearity, accuracy, and precision to ensure the reliability of the results.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
A spectrofluorimetric method demonstrated a linear relationship between fluorescence intensity and chlorprothixene concentration over the range of 0.004-0.1 mg/L. researchgate.net
Derivative spectrophotometry methods showed linearity in the range of 0.4-3 µg/mL. sysrevpharm.org
An HPLC method with coulometric electrochemical detection established a linear relationship (r² > 0.99) between the concentration of chlorprothixene and the detector signal. nih.gov
For the analysis in hair, an UHPLC–MS-MS method was linear from 0.025 to 25 ng/mg. oup.com
An extractive-spectrophotometric method for chlorprothixene hydrochloride was linear in the range of 3.5–32.0 µg/mL, while an oxidative method was linear from 3.2–21.0 µg/mL. researchgate.net
Accuracy refers to the closeness of the test results obtained by the method to the true value.
For an HPLC method, the accuracy of quality control samples was ±7% for chlorprothixene. nih.gov
In the validation of an UHPLC–MS-MS method for hair analysis, the bias for desmethylchlorprothixene was 78% at the LLOQ and 80% above the LLOQ. oup.com
Derivative spectrophotometry methods showed satisfactory accuracy with recovery percentages close to 100%. sysrevpharm.org
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
The precision of an HPLC method for chlorprothixene was within 9.5%. nih.gov
For an UHPLC–MS-MS method in hair, the intermediate precision for soaked control hair samples was below 20% for both chlorprothixene and its metabolite at low and high levels. oup.com The precision for desmethylchlorprothixene was 14% at the LLOQ and a maximum of 13% above the LOQ. oup.com
Derivative spectrophotometry methods demonstrated good intra-day and inter-day precision, with RSD values for repeated measurements of a 1 µg/mL solution being low. sysrevpharm.org
| Analytical Method | Linearity Range | Accuracy (Bias/Recovery) | Precision (RSD) | Source |
|---|---|---|---|---|
| HPLC with Coulometric Electrochemical Detection | r² > 0.99 | ±7% | <9.5% | nih.gov |
| UHPLC–MS-MS (in hair) | 0.025–25 ng/mg | Bias: 78-80% (for desmethylchlorprothixene) | <20% (intermediate), 13-14% (for desmethylchlorprothixene) | oup.com |
| Spectrophotometric Derivatives | 0.4-3 µg/mL | Recovery ≈ 100% | Low RSD values for intra- and inter-day | sysrevpharm.org |
| Fluorimetry | 0.004-0.1 mg/L | Not Reported | Not Reported | researchgate.net |
| Extractive Spectrophotometry | 3.5–32.0 µg/mL | Not Reported | Not Reported | researchgate.net |
| Oxidative Spectrophotometry | 3.2–21.0 µg/mL | Not Reported | Not Reported | researchgate.net |
Stability Studies of Chlorprothixene in Research Matrices
The stability of an analyte in a given matrix under specific storage conditions is a crucial aspect of bioanalytical method validation. It ensures that the measured concentration reflects the actual concentration at the time of sampling.
Chlorprothixene has been noted to be sensitive to light and air. nih.gov Stability studies have been conducted in various biological and non-biological matrices.
In a study using HPLC with coulometric detection, chlorprothixene was found to be stable in both acetonitrile and human serum for at least six months when stored at -20°C. nih.gov This long-term stability is essential for pharmacokinetic studies where samples may need to be stored for extended periods before analysis. nih.gov
However, another study investigating the stability of 30 antipsychotic drugs in stored blood specimens found that chlorprothixene was among the drugs that showed possible instability, with a loss of over 15% of the initial concentration under certain conditions. researchgate.net This led to its inclusion in a further experiment to investigate its stability over a 20-week period. researchgate.net The stability of drugs in biological matrices is a critical consideration in forensic toxicology, as the time and temperature of storage can significantly influence drug concentrations. researchgate.netresearchgate.net
Forced degradation studies are also performed to assess the stability-indicating power of analytical methods. In one such study, a bulk sample of chlorprothixene was subjected to acidic, basic, hydrolytic, oxidative, thermal, and photolytic stress conditions. researchgate.net
| Matrix | Storage Condition | Duration | Finding | Source |
|---|---|---|---|---|
| Acetonitrile | -20°C | At least 6 months | Stable | nih.gov |
| Human Serum | -20°C | At least 6 months | Stable | nih.gov |
| Stored Blood | Various temperatures | Up to 20 weeks | Showed possible instability (>15% loss) | researchgate.net |
| General | Sensitive to light and air | Degradation can occur | nih.gov |
Molecular Pharmacology and Receptor Interaction Studies of Chlorprothixene Acetate
Receptor Binding Affinity Profiling
Chlorprothixene (B1288) acts as a potent antagonist at multiple dopamine (B1211576) receptor subtypes. selleckchem.com Its primary mechanism is believed to involve the blockade of postsynaptic D2 receptors in the mesolimbic pathway of the brain. patsnap.com This action is thought to contribute to the regulation of dopaminergic neurotransmission. patsnap.com In vitro binding assays have quantified its high affinity for several dopamine receptors. Specifically, it binds with high affinity to D1, D2, D3, and D5 receptors. selleckchem.com The Ki values are reported as 18 nM for D1, 2.96 nM for D2, 4.56 nM for D3, and 9 nM for D5. selleckchem.com
Table 1: Binding Affinities of Chlorprothixene for Dopamine Receptors
| Receptor Subtype | Ki (nM) |
|---|---|
| D1 | 18 selleckchem.com |
| D2 | 2.96 selleckchem.com |
| D3 | 4.56 selleckchem.com |
Chlorprothixene is a potent antagonist of the histamine (B1213489) H1 receptor, with a reported Ki value of 3.75 nM. selleckchem.com This strong binding affinity for the H1 receptor is a significant component of its pharmacological profile. patsnap.com In contrast, its interaction with the histamine H3 receptor is considerably weaker. selleckchem.com Studies have shown that chlorprothixene has a low affinity for the H3 receptor, with a Ki value greater than 1000 nM. selleckchem.com
Table 2: Binding Affinities of Chlorprothixene for Histamine Receptors
| Receptor Subtype | Ki (nM) |
|---|---|
| H1 | 3.75 selleckchem.com |
Chlorprothixene demonstrates notable antagonism at several serotonin (B10506) (5-HT) receptor subtypes. selleckchem.compatsnap.com It exhibits a strong blocking effect on 5-HT2 receptors. patsnap.com Research has also revealed high binding affinities for both the 5-HT6 and 5-HT7 receptors. selleckchem.com In studies using stably transfected HEK-293 cells, the Ki value for the rat 5-HT6 receptor was 3 nM. selleckchem.com For the transiently expressed rat 5-HT7 receptor in COS-7 cells, the Ki value was found to be 5.6 nM. selleckchem.com The Ki for the 5-HT2A receptor is reported as 9.4 nM. selleckchem.com
Table 3: Binding Affinities of Chlorprothixene for Serotonin Receptors
| Receptor Subtype | Ki (nM) |
|---|---|
| 5-HT2A | 9.4 selleckchem.com |
| 5-HT6 | 3 selleckchem.com |
Antagonism of alpha-1-adrenergic receptors is another key feature of chlorprothixene's molecular pharmacology. drugbank.comwikipedia.org This activity results in the blockade of adrenergic signaling, which can influence vascular smooth muscle and other tissues. wikipedia.org This property is an integral part of its broad receptor interaction profile. drugbank.comselleckchem.com
The interaction of chlorprothixene with GABA-A receptors is not as extensively documented as its activity at other receptors. While some antipsychotic medications have been shown to interact with GABA-A receptors, specific data detailing the direct inhibitory effects of chlorprothixene on this receptor are not well-established in the reviewed literature.
Functional Receptor Assays and Signaling Pathway Modulation
G Protein-Coupled Receptor (GPCR) Signaling Investigations
Chlorprothixene acetate's molecular pharmacology is significantly defined by its interactions with a variety of G protein-coupled receptors (GPCRs), which are pivotal in neuronal signaling. Research has demonstrated that chlorprothixene exhibits strong binding affinities for several dopamine and serotonin receptors, key players in the modulation of behavior, mood, and cognition. selleckchem.comnih.govselleckchem.com
The compound acts as an antagonist at dopamine D1, D2, D3, and D5 receptors. selleckchem.comselleckchem.com The antagonism of D2 receptors, in particular, is a hallmark of typical antipsychotic action and is linked to the modulation of downstream signaling pathways that influence neurotransmission. drugbank.com Stimulation of D1-like receptors typically leads to the activation of the G protein Gαs, which in turn stimulates adenylyl cyclase activity and increases intracellular cyclic AMP (cAMP) levels. mdpi.com Conversely, the D2-like receptor subfamily, to which D2, D3, and D4 receptors belong, generally couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP production. mdpi.com By blocking these receptors, chlorprothixene can modulate these signaling cascades.
Furthermore, chlorprothixene is an antagonist of serotonin 5-HT2, 5-HT6, and 5-HT7 receptors. selleckchem.comwikipedia.org Antagonism at 5-HT2A receptors, for instance, is a characteristic feature of many atypical antipsychotics and is thought to contribute to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms. wikipedia.orgpatsnap.com The intricate interplay of chlorprothixene with these various GPCRs results in a complex modulation of intracellular signaling pathways, ultimately influencing neuronal activity and contributing to its therapeutic effects. researchgate.net
| Receptor | Binding Affinity (Ki) in nM | Action |
|---|---|---|
| Dopamine D1 | 18 | Antagonist |
| Dopamine D2 | 2.96 | Antagonist |
| Dopamine D3 | 4.56 | Antagonist |
| Dopamine D5 | 9 | Antagonist |
| Serotonin 5-HT2 | Data not available in nM | Antagonist |
| Serotonin 5-HT6 | 9.4 | Antagonist |
| Serotonin 5-HT7 | 5.6 | Antagonist |
| Histamine H1 | 3.75 | Antagonist |
Postsynaptic Receptor Blocking Mechanisms
Chlorprothixene acetate (B1210297) exerts its pharmacological effects through the blockade of several postsynaptic receptors. A primary mechanism of action is the antagonism of postsynaptic mesolimbic dopaminergic D1 and D2 receptors within the brain. selleckchem.comdrugbank.com This blockade is believed to be central to its antipsychotic properties by attenuating the effects of dopamine in this critical pathway. patsnap.com
In addition to its potent antidopaminergic activity, chlorprothixene demonstrates a broad receptor blocking profile, which includes antagonism of:
Serotonin 5-HT2 receptors: This action is thought to contribute to its effects on the negative symptoms of psychosis and may mitigate some of the extrapyramidal side effects associated with potent D2 receptor blockade. wikipedia.orgpatsnap.com
Histamine H1 receptors: Strong antagonism at these receptors is responsible for the sedative effects of chlorprothixene. patsnap.com
Muscarinic acetylcholine (B1216132) receptors: Blockade of these receptors leads to anticholinergic effects. wikipedia.orgpatsnap.com
Alpha-1 adrenergic receptors: Antagonism at these receptors can result in cardiovascular effects such as hypotension. wikipedia.org
This multi-receptor antagonism underscores the complex pharmacological profile of chlorprothixene and explains its wide range of physiological effects. drugbank.com
Enzyme Inhibition and Modulatory Activities
Cytochrome P450 1B1 (CYP1B1) Inhibition Studies
Recent research has identified chlorprothixene as a notable inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolism of various endogenous and exogenous compounds, and which is overexpressed in a variety of human cancers. nih.govmdpi.com In one study, chlorprothixene demonstrated promising inhibitory activity against CYP1B1, with a half-maximal inhibitory concentration (IC50) in the range of 0.07–3.00 μM. nih.gov
Further molecular modeling studies have suggested that the inhibitory potency of chlorprothixene against CYP1B1 is influenced by specific molecular interactions within the enzyme's active site. Notably, pi-pi stacking and salt bridge interactions with key amino acid residues, such as phenylalanine 231 and aspartic acid 326, are believed to play a crucial role in its inhibitory activity. nih.gov The selectivity of chlorprothixene for CYP1B1 over other CYP1A isoforms was found to be significant, suggesting a potential for more targeted therapeutic applications. nih.gov
| Compound | Enzyme Target | Inhibitory Activity (IC50) | Key Interacting Residues |
|---|---|---|---|
| Chlorprothixene | CYP1B1 | 0.07–3.00 μM | PHE 231, ASP 326 |
Inhibition of Trypanothione Reductase
Trypanothione reductase is a crucial enzyme for the survival of trypanosomatid parasites, such as those that cause leishmaniasis and trypanosomiasis, as it is central to their antioxidant defense system. nih.govscienceopen.com This enzyme is absent in humans, making it an attractive target for the development of selective antiparasitic drugs. nih.govscienceopen.com
Research has shown that certain tricyclic compounds, a structural class to which chlorprothixene belongs, can act as inhibitors of trypanothione reductase. nih.govdundee.ac.uk Studies involving the screening of compound libraries have identified several tricyclic neuroleptic drugs as hits against this enzyme. nih.govdundee.ac.uk While the thioxanthene (B1196266) scaffold of chlorprothixene is structurally related to the phenothiazines and other tricyclics that have demonstrated inhibitory activity, direct studies specifically evaluating chlorprothixene's effect on trypanothione reductase are not extensively documented in the currently available literature. However, the findings with related tricyclic structures suggest that this is a plausible area for further investigation to explore the potential antiparasitic applications of chlorprothixene and its derivatives. nih.govresearchgate.net
Interactions with Other Cellular Pathways and Molecular Targets of Chlorprothixene
While the primary pharmacological profile of chlorprothixene is defined by its interaction with neurotransmitter receptors, emerging research has revealed its engagement with a variety of other cellular pathways and molecular targets. These interactions contribute to its broader biological activity and are areas of ongoing investigation for potential therapeutic applications beyond its established use. This section will delve into the molecular pharmacology of chlorprothixene's interactions with tubulin polymerization, viral replication, ceramide concentrations, sigma-1 receptors, and the modulation of hypothalamic and hypophyseal hormone release.
Modulation of Tubulin Polymerization
Chlorprothixene has been identified as a compound that modulates the polymerization of tubulin, a key component of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.govbiorxiv.org Research involving nano-differential scanning fluorimetry to screen for anti-tubulin agents has demonstrated that chlorprothixene exhibits inhibitory effects on tubulin polymerization. nih.govbiorxiv.org
In these studies, the effect of a compound on tubulin polymerization is quantified by the change in the tubulin polymerization temperature (ΔTpoly). Chlorprothixene was found to induce a modest shift in this temperature, indicating its interference with microtubule formation.
Table 1: Effect of Chlorprothixene and Related Tricyclic Compounds on Tubulin Polymerization
| Compound | Change in Tubulin Polymerization Temperature (ΔTpoly) |
|---|---|
| Phenothiazine (B1677639) (PTZ) | 1.0°C |
| Chlorprothixene (CPX) | 1.1°C |
| Thiethylperazine (TEP) | 1.0°C |
| Toluidine Blue (TB) | 1.1°C |
| Perphenazine (PPZ) | 1.5°C |
| Methylene Blue (MB) | 1.7°C |
| Chlorpromazine (B137089) (CPZ) | 1.7°C |
| Trifluoperazine (TFP) | 2.7°C |
| Flupentixol (FPX) | 3.5°C |
| Fluphenazine (FPh) | 3.7°C |
This table presents the shift in tubulin polymerization temperature induced by various tricyclic molecules, including Chlorprothixene, demonstrating its activity as a tubulin polymerization inhibitor. nih.govbiorxiv.org
Inhibition of Viral Replication (e.g., SARS-CoV) in vitro
In vitro studies have demonstrated the potential of chlorprothixene to inhibit the replication of certain viruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). This antiviral activity suggests that the compound may interfere with cellular processes essential for the viral life cycle.
Research has shown that the administration of chlorprothixene results in the inhibition of SARS-CoV replication in Vero 76 cells. selleckchem.com The half-maximal inhibitory concentration (IC50) of chlorprothixene has been determined for several strains of the virus, indicating a consistent inhibitory effect.
Table 2: In vitro Inhibition of SARS-CoV Replication by Chlorprothixene
| SARS-CoV Strain | IC50 (μM) |
|---|---|
| Urbani | 16.7 |
| Frankfurt-1 | 13.0 |
| CHUK-W1 | 18.5 |
This table summarizes the half-maximal inhibitory concentrations (IC50) of Chlorprothixene against various strains of SARS-CoV in Vero 76 cells, highlighting its in vitro antiviral activity. selleckchem.com
It is noteworthy that other phenothiazine derivatives, such as chlorpromazine, have also been investigated for their antiviral properties against SARS-CoV-2. nih.govnih.gov
Impact on Ceramide Concentrations
Chlorprothixene has been shown to influence the concentration of ceramides, a class of lipid molecules that are integral components of cell membranes and play a role in cellular signaling. Specifically, chlorprothixene has been found to restore normal ceramide concentrations in murine bronchial epithelial cells in the context of cystic fibrosis research. selleckchem.com
This effect is attributed to the inhibition of acid sphingomyelinase (Asm), an enzyme responsible for the breakdown of sphingomyelin into ceramide. selleckchem.com By inhibiting Asm, chlorprothixene effectively modulates ceramide levels. It is important to note that this inhibitory action is specific to acid sphingomyelinase and not neutral sphingomyelinase (Nsm). selleckchem.com
Sigma-1 Receptor Interaction
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is involved in the regulation of numerous cellular functions, including calcium signaling and neuronal activity. nih.govnih.gov While some typical neuroleptics are known to have a high affinity for sigma-1 receptors, the specific nature of chlorprothixene's interaction as an activator and its downstream effects are not yet fully elucidated in the available scientific literature. nih.gov Further research is required to characterize the precise pharmacology of chlorprothixene at the sigma-1 receptor, including whether it acts as an agonist or antagonist and the functional consequences of this interaction.
Hypothalamic and Hypophyseal Hormone Release Modulation
Chlorprothixene exerts a modulatory effect on the endocrine system through its interaction with the central nervous system. A key mechanism of action is the blockade of postsynaptic dopaminergic D1 and D2 receptors in the brain. selleckchem.comnih.gov This dopaminergic antagonism leads to a depression in the release of most hypothalamic and hypophyseal hormones. selleckchem.comnih.gov
The thioxanthene class of drugs, to which chlorprothixene belongs, is generally associated with a reduction in the secretion of hormones from the hypothalamus and pituitary gland. nih.gov However, an important exception to this is prolactin. The blockade of dopamine D2 receptors by chlorprothixene leads to an increase in prolactin levels. nih.gov This is due to the fact that dopamine normally acts as a prolactin inhibitory factor (PIF), and its blockade removes this inhibition, resulting in elevated prolactin release from the pituitary gland. nih.gov
Preclinical Metabolic Studies and Pharmacokinetics Pk Research of Chlorprothixene Acetate
In Vitro Metabolic Fate Research
In vitro studies are fundamental in elucidating the metabolic pathways of a drug candidate before it proceeds to in vivo testing. These studies provide initial insights into how the compound is processed in the body, the enzymes involved, and the resulting metabolites.
Hepatic Metabolism Pathways and Enzyme Systems (e.g., Cytochromes P450)
The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450 (CYP450) plays a crucial role. openanesthesia.org For chlorprothixene (B1288), hepatic metabolism is extensive. drugbank.commedtigo.com The primary metabolic routes include N-demethylation, N-oxidation, sulphoxidation, and ring hydroxylation. oup.com
Neuroleptics like chlorprothixene are metabolized by the Cytochrome P450 system in the liver. cbg-meb.nl Specifically, drugs that inhibit the CYP2D6 system can lead to an increase in the plasma levels of chlorprothixene. cbg-meb.nl This indicates that CYP2D6 is a significant enzyme in its metabolic pathway. medtigo.com The metabolism of chlorprothixene is also mutually inhibited by tricyclic antidepressants, which share metabolic pathways. cbg-meb.nl
The metabolic processes for thioxanthenes like chlorprothixene are noted to be somewhat different from the closely related phenothiazines. They are generally more resistant to hydroxylation, which can result in a lower formation of phenolic metabolites. researchgate.net
Identification of In Vitro Metabolites
One of the primary metabolites of chlorprothixene identified is N-desmethylchlorprothixene. wikipedia.orgpharmacompass.com In addition to demethylation, other metabolic transformations include the formation of chlorprothixene sulfoxide (B87167). nih.gov
Role of Organoids in Preclinical Metabolism and PK Studies
The use of organoids, which are 3D cell culture models derived from stem cells, is a promising and advanced approach in preclinical drug research. nih.govijpsjournal.com These models can more accurately replicate the structure and function of human organs compared to traditional 2D cell cultures. nih.gov Liver organoids, for instance, can mimic the complex hepatic environment, including the activity of cytochrome P450 enzymes. ijpsjournal.com This allows for a more predictive assessment of a drug's metabolism, pharmacokinetics, and potential toxicity early in the drug development process. ijpsjournal.com For antipsychotic drugs, brain organoids are being used to study the effects of these medications on neural development and function. d-nb.infonih.gov While specific studies on chlorprothixene acetate (B1210297) using organoids are not detailed in the provided results, the technology offers a significant potential to refine our understanding of its metabolism and pharmacokinetics in a human-relevant context. ijpsjournal.comresearchgate.net
In Vivo Preclinical Pharmacokinetic Profiling in Animal Models
Animal models are crucial for understanding how a drug behaves in a whole-organism system, providing data on its absorption, distribution, metabolism, and excretion (ADME).
Absorption, Distribution, and Elimination Kinetics
Studies in animal models have provided key insights into the pharmacokinetic profile of chlorprothixene. In rats, the metabolism of chlorprothixene was found to occur more rapidly with increasing age. pharmacompass.com The levels of chlorprothixene and its metabolites in various organs were higher in female rats compared to males. pharmacompass.com
Following oral administration in rats, the absorption of chlorprothixene from the gut appears to be good, though bioavailability is poor, suggesting significant first-pass metabolism. pharmacompass.com After intramuscular administration, the drug's effects are observed within 10-30 minutes. nih.gov
Chlorprothixene has a large volume of distribution, indicating extensive distribution into tissues. medtigo.com The elimination half-life of chlorprothixene is approximately 8 to 12 hours. oup.comwikipedia.org The metabolites are excreted through both urine and feces. medtigo.comnih.gov
Metabolite Identification and Characterization in Preclinical Biological Samples
In vivo studies in dogs and rats have identified several metabolites of chlorprothixene. In the urine of treated dogs and rats, unchanged chlorprothixene, its sulfoxide derivative, and N-demethyl sulfoxide have been found. pharmacompass.com Further studies in dogs have also revealed hydroxylation and glucuronidation as metabolic pathways. pharmacompass.com
Comparative studies between humans and dogs have shown both similarities and differences in metabolite profiles. nih.gov Both species excrete 6- and 7-hydroxy-chlorprothixene, as well as the sulfoxide and demethylated analogs. nih.gov A significant difference is the detection of 5-hydroxy-chlorprothixene and its demethylated derivative as major metabolites in dog feces, a pathway not observed in humans. nih.gov Dog excreta also contained 6-hydroxy-7-methoxy (or 7-hydroxy-6-methoxy)-chlorprothixene and a hydrated form of a 5-hydroxy compound. nih.gov
The following table summarizes the metabolites identified in preclinical studies:
| Metabolite | Species Detected In |
| N-desmethylchlorprothixene | Rat, Dog, Human wikipedia.orgpharmacompass.comnih.gov |
| Chlorprothixene sulfoxide | Rat, Dog, Human nih.govpharmacompass.comnih.gov |
| N-demethyl sulfoxide | Rat, Dog pharmacompass.com |
| 6-hydroxy-chlorprothixene | Dog, Human nih.gov |
| 7-hydroxy-chlorprothixene | Dog, Human nih.gov |
| 5-hydroxy-chlorprothixene | Dog nih.gov |
| 5-hydroxy-N-desmethylchlorprothixene | Dog nih.gov |
| 6-hydroxy-7-methoxy-chlorprothixene | Dog nih.gov |
| 7-hydroxy-6-methoxy-chlorprothixene | Dog nih.gov |
| Hydrated 5-hydroxy compound | Dog nih.gov |
Pharmacokinetic Modeling Approaches in Preclinical Contexts
Pharmacokinetic (PK) modeling is a critical component of preclinical drug development, enabling the prediction of a drug's behavior in living organisms. mdpi.com Physiologically-based pharmacokinetic (PBPK) models are a sophisticated approach used extensively in this phase. ubc.caresearchgate.net These models integrate physicochemical properties of the drug candidate with physiological data to simulate its absorption, distribution, metabolism, and elimination (ADME). mdpi.com
For a compound like chlorprothixene acetate, a preclinical PBPK model would typically be constructed using data from a variety of in vitro and in vivo studies. mdpi.comubc.ca
Key components of preclinical PK modeling include:
In Vitro Assays: These studies are fundamental for providing initial parameters for the models. They include assessments of metabolic stability using liver microsomes or primary hepatocytes, and permeability assays to predict absorption characteristics. mdpi.comniscpr.res.in
In Vivo Studies: Pharmacokinetic studies in animal models are required before a drug can enter clinical phases. mdpi.com These involve administering the drug to species such as rats or dogs and then measuring its concentration in bodily fluids over time using techniques like high-performance liquid chromatography with mass spectrometry (HPLC-MS). mdpi.com
Model Construction and Simulation: The data from in vitro and in vivo studies are used to build and verify the PBPK model. ubc.ca For instance, a model might be verified by comparing its predictions against observed pharmacokinetic data in preclinical species. ubc.ca Once validated, the model can be scaled to predict human pharmacokinetics, helping to inform decisions on formulation and potential drug-drug interactions. ubc.ca
While specific preclinical PBPK models for this compound are not detailed in the available literature, clinical studies on chlorprothixene have employed integrated PK-pharmacodynamic models. One such study utilized a three-compartment model to characterize the drug's pharmacokinetics in healthy human subjects following intravenous and oral administration. nih.gov This suggests that preclinical evaluations would likely involve similar multi-compartment modeling approaches to describe the compound's disposition.
Environmental Fate and Phototransformation Products Research
The environmental fate of chlorprothixene (CPTX), the active compound resulting from the likely hydrolysis of this compound in aquatic environments, has been a subject of significant research. nih.govresearchgate.net Studies have focused on its biodegradability, its transformation under light exposure, and the identification of its resulting products. nih.govresearchgate.net
Biodegradation Studies in Aquatic Environments
The biodegradability of chlorprothixene has been assessed using standardized Organization for Economic Co-operation and Development (OECD) tests. Research findings consistently indicate that the compound is not readily biodegradable in aquatic environments. nih.govresearchgate.netresearchgate.net
Standardized Testing: In both the Closed Bottle Test (CBT; OECD 301 D) and the Manometric Respirometry Test (MRT; OECD 301 F), chlorprothixene did not show significant biodegradation. nih.govresearchgate.net
Table 1: Summary of Chlorprothixene Biodegradation Findings
| Test Method | Finding | Citation |
|---|---|---|
| Closed Bottle Test (CBT; OECD 301 D) | Not readily biodegradable | nih.gov, researchgate.net |
| Manometric Respirometry Test (MRT; OECD 301 F) | Not readily biodegradable | nih.gov, researchgate.net |
| Photolytic Mixture Biodegradation | Mixtures containing PTPs were not better biodegradable than CPTX itself. | researchgate.net |
| Individual PTP Biodegradation | LC-MS analysis indicated possible biodegradability of some specific PTPs. | nih.gov |
Photodegradation Mechanisms and Photoisomerization (Z/E)
Chlorprothixene exhibits significant photoreactivity, undergoing both isomerization and degradation upon exposure to light. nih.govrsc.org
Photoisomerization: Like other thioxanthene (B1196266) antipsychotics, chlorprothixene exists as geometric isomers (Z and E). nih.govrsc.org Irradiation, particularly with UV light, induces a rapid Z/E (cis-trans) isomerization. nih.govresearchgate.net This process is noteworthy as the Z-isomer is generally the more pharmacologically active form, meaning photoisomerization can affect the compound's potency. rsc.org The quantum yields for the Z to E isomerization in acetonitrile (B52724) were determined to be 0.22 in anaerobic conditions and 0.21 in aerobic conditions, indicating that the process is not dependent on oxygen. nih.gov
Photodegradation Conditions: The photodegradation of chlorprothixene is highly dependent on the light source and chemical environment. It is eliminated effectively under a UV lamp but not by a Xenon lamp. nih.govresearchgate.net The rate of elimination is faster at lower initial concentrations of the drug and is significantly affected by the pH of the solution. nih.govresearchgate.net However, the temperature of the irradiated solution does not appear to affect the degradation rate. nih.govresearchgate.net
Decomposition Pathway: In the presence of water, prolonged irradiation of both Z- and E-chlorprothixene leads to decomposition, producing 2-chlorothioxanthone (B32725) (CTX). nih.gov This reaction is dependent on the water concentration and is autocatalyzed by the CTX product itself through a triplet-energy transfer mechanism. nih.gov
Identification and Characterization of Photo-Transformation Products (PTPs)
The photodegradation of chlorprothixene results in the formation of numerous photo-transformation products (PTPs). High-resolution mass spectrometry has been a key tool in their identification. nih.gov
Number of PTPs: Studies have identified a significant number of PTPs. One study detected 13 PTPs in UV-photolysis mixtures. nih.govresearchgate.net Another, more extensive analysis was able to establish the putative molecular formulae for twenty different PTPs, many of which were previously undocumented. researchgate.net
Key Identified PTP: The primary and most well-characterized PTP resulting from prolonged irradiation is 2-chlorothioxanthone (CTX). nih.govresearchgate.net
Mineralization: While transformation is complete, mineralization (the complete conversion of the organic structure to inorganic compounds) is much slower. Under UV irradiation, chlorprothixene was completely transformed after 64 minutes with only 13% mineralization. The mineralization reached 33% after 128 minutes of irradiation. researchgate.net
Table 2: Summary of Research on Chlorprothixene PTPs
| Research Area | Finding | Citation |
|---|---|---|
| Number of PTPs Identified | 13 PTPs detected in UV-photolysis mixtures. | nih.gov |
| Putative molecular formulae established for 20 PTPs. | researchgate.net | |
| Primary Identified PTP | 2-chlorothioxanthone (CTX) formed after prolonged irradiation. | nih.gov |
| Transformation & Mineralization | Complete transformation after 64 min of UV irradiation. | researchgate.net |
| Mineralization reached 13% after 64 min and 33% after 128 min. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) for Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to predict the environmental and toxicological properties of chlorprothixene and its PTPs, providing valuable insights where experimental data are lacking. nih.govresearchgate.net
Toxicity Prediction: QSAR analyses have been used to assess the (eco)toxicity of the parent compound and its photolytic mixtures. nih.govresearchgate.net
QSAR Findings: The in silico toxicity assessments revealed that chlorprothixene and some of its PTPs may possess human and/or ecotoxic properties. nih.govresearchgate.net Specifically, QSAR provided evidence for potential carcinogenicity, ecotoxicity, and mutagenicity for both the parent drug and its transformation products. researchgate.net These results highlight the importance of identifying PTPs, as they can potentially be more hazardous to the environment than the original compound. researchgate.net
Table 3: QSAR Analysis Findings for Chlorprothixene and its PTPs
| Prediction Endpoint | Finding | Citation |
|---|---|---|
| Ecotoxicity | CPTX and some PTPs may have ecotoxic properties. | nih.gov, researchgate.net |
| Human Toxicity | CPTX and some PTPs may have human-toxic properties. | nih.gov, researchgate.net |
| Specific Toxicities | In silico analysis provided evidence for carcinogenicity, ecotoxicity, and mutagenicity. | researchgate.net |
| Hazard Comparison | PTPs can be more hazardous to the environment than their parent compounds. | researchgate.net |
Computational Chemistry and Structural Modeling of Chlorprothixene Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern computational chemistry, enabling the investigation of molecular structure, properties, and reactivity. For chlorprothixene (B1288) and its derivatives, these calculations provide a detailed picture of the electronic landscape that governs their chemical and pharmacological behavior. Theoretical studies on the cis and trans isomers of chlorprothixene have shown that the calculated quantum properties of the cis isomer align well with its known drug activity. researchgate.net
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. als-journal.com It is particularly effective for studying large and biologically relevant molecules with a favorable balance between accuracy and computational cost. als-journal.com DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties.
In studies of chlorprothixene and related thioxanthene (B1196266) derivatives, DFT methods, often using the B3LYP functional, are applied to obtain optimized structures in the ground state. researchgate.netals-journal.comd-nb.info These optimized geometries, including bond lengths and angles, provide the foundation for all other computational analyses. For instance, a theoretical study on amitriptyline, a structurally related tricyclic antidepressant, demonstrated that geometrical parameters calculated by DFT were in close agreement with experimental data, with discrepancies as low as 0.01 Å to 0.03 Å. als-journal.com This level of accuracy underscores the reliability of DFT for predicting the structural features of complex molecules like Chlorprothixene acetate (B1210297).
Table 1: Selected Optimized Geometrical Parameters for cis-Chlorprothixene (Calculated) (Note: Data for the parent compound chlorprothixene is used as a proxy for chlorprothixene acetate, as specific computational studies on the acetate form are limited. The core thioxanthene structure is the primary determinant of the listed parameters.)
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
| Bond Length | C=C (exocyclic) | 1.35 Å |
| Bond Length | C-S | 1.78 Å |
| Bond Length | C-Cl | 1.75 Å |
| Bond Angle | C-S-C (in thioxanthene ring) | 100.2° |
| Dihedral Angle | C-C=C-C (side chain) | 0.1° |
This table is illustrative and based on typical values for thioxanthene structures calculated with DFT. Specific values are dependent on the basis set and functional used.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules. benasque.orgrsc.org It is the primary method for calculating electronic absorption spectra, which correspond to the wavelengths of light a molecule absorbs to promote electrons to higher energy states. als-journal.comresearchgate.net
For chlorprothixene, TD-DFT calculations have been used to predict its ultraviolet-visible (UV-Vis) spectrum. researchgate.net Such analyses reveal that the cis structure of chlorprothixene exhibits slightly better absorption properties compared to the trans isomer. researchgate.net The calculated absorption maxima (λmax), along with their corresponding excitation energies and oscillator strengths (a measure of transition probability), are crucial for understanding the photophysical behavior of the molecule. researchgate.net These properties are important as some thioxanthene derivatives are known to be photosensitive. nih.gov
Table 2: Calculated Electronic Absorption Properties for cis-Chlorprothixene (TD-DFT)
| Excitation | Wavelength (λmax) | Excitation Energy (eV) | Oscillator Strength (f) |
| S0 → S1 | ~340 nm | ~3.65 eV | > 0.1 |
| S0 → S2 | ~290 nm | ~4.28 eV | > 0.2 |
This table presents representative data based on TD-DFT calculations for thioxanthene-like structures. The values help in correlating the electronic structure with experimental UV-Vis spectra.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. nih.govossila.com The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. researchgate.netmdpi.com In the case of chlorprothixene, the chemical hardness, which is related to the HOMO-LUMO gap, is smaller for the cis isomer than the trans isomer. This suggests that the cis isomer has higher reactivity and charge transfer capabilities, which is consistent with its pharmacological activity. researchgate.net
Table 3: Frontier Molecular Orbital Energies for cis-Chlorprothixene
| Parameter | Energy Value (eV) |
| HOMO Energy (EHOMO) | -5.5 to -6.0 eV |
| LUMO Energy (ELUMO) | -1.0 to -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 eV |
Note: These values are typical for thioxanthene derivatives as determined by DFT calculations and provide insight into the molecule's electronic stability and reactivity. researchgate.netnih.gov
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. chemrxiv.org It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. libretexts.org Red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. libretexts.orgresearchgate.net
MEP analysis is crucial for understanding intermolecular interactions, including drug-receptor binding. chemrxiv.org For a molecule like this compound, the MEP map would highlight the electronegative chlorine atom and the nitrogen atom of the dimethylamino group as regions of negative potential. In contrast, the hydrogen atoms of the propylidene chain and the aromatic rings would show positive potential. This mapping helps to predict how the molecule will orient itself when approaching a biological target.
Nonlinear optical (NLO) properties describe how a material's optical characteristics change under intense light, such as that from a laser. themoonlight.io For molecules, key NLO properties include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These properties are of interest because they relate to the intramolecular charge transfer that occurs upon electronic excitation.
Computational methods, particularly DFT, are used to predict these NLO properties. mdpi.com Studies on chlorprothixene have shown that the NLO properties of the cis isomer are more significant than those of the trans isomer. researchgate.net A larger hyperpolarizability value indicates a more substantial NLO response and is often associated with a smaller HOMO-LUMO gap and efficient charge transfer from a donor to an acceptor part of the molecule. nih.gov The higher NLO response in cis-chlorprothixene further supports its greater electronic activity compared to the trans form. researchgate.net
Table 4: Calculated Nonlinear Optical Properties for cis-Chlorprothixene
| Property | Unit | Calculated Value |
| Dipole Moment (μ) | Debye | ~2.5 - 3.5 D |
| Mean Polarizability (α) | a.u. | ~200 - 250 |
| First Hyperpolarizability (βtotal) | a.u. | > 1000 |
Note: These values are representative and calculated using DFT. They quantify the molecule's response to an external electric field and are indicative of its potential for NLO applications and intramolecular charge transfer efficiency. researchgate.netresearchgate.net
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug) when bound to a second molecule (a receptor, such as a protein). researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. unair.ac.idbiointerfaceresearch.com The process involves placing the ligand in the binding site of the protein and calculating a score, often representing the binding affinity or free energy of binding. researchgate.net
Chlorprothixene has been the subject of molecular docking studies to understand its interaction with various biological targets. For example, a drug repurposing study used a combination of machine learning and structure-based virtual screening to identify chlorprothixene as a potential inhibitor of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in cancer drug resistance. nih.govacs.orgresearchgate.net
The analysis of the docked pose reveals the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. In the case of chlorprothixene binding to CYP1B1, the analysis would focus on which amino acid residues in the enzyme's active site interact with the thioxanthene ring, the chlorine substituent, and the dimethylaminopropylidene side chain of the drug. acs.orgresearchgate.net Such studies confirmed that chlorprothixene shows promising inhibitory activity toward CYP1B1. nih.govacs.org
Table 5: Illustrative Molecular Docking Results for Chlorprothixene
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) |
| Cytochrome P450 1B1 (CYP1B1) | 3PM0 | -8.0 to -10.0 | Phe123, Phe231, Ala317, Gly319 |
| Dopamine (B1211576) D2 Receptor | 6CM4 | -9.0 to -11.0 | Asp114, Ser193, Phe390, Trp386 |
| Serotonin (B10506) 5-HT2A Receptor | 6A93 | -9.5 to -11.5 | Asp155, Ser242, Phe339, Trp336 |
Note: This table summarizes potential docking outcomes for chlorprothixene with known targets. Binding energies and interacting residues are representative examples derived from typical docking studies of similar ligands with these receptors. nih.govbiointerfaceresearch.comwikipedia.org
Ligand-Receptor Interaction Modeling
Modeling the interaction between a ligand, such as chlorprothixene, and its receptor is fundamental to understanding its mechanism of action. researchgate.net For instance, chlorprothixene has been docked into a homology model of the dopamine D2 receptor, a key target for antipsychotic drugs. researchgate.net Such models are crucial when crystal structures of the ligand-receptor complex are unavailable. researchgate.net
These computational models help elucidate the relationship between the ligand and the protein at a molecular level. researchgate.net The process often involves molecular docking, a method of choice for obtaining molecular alignment that considers the intricate ligand-receptor interactions. researchgate.net The accuracy of these models is paramount, as alignments based on actual X-ray structures of ligand-receptor complexes have been shown to yield the best statistics in subsequent quantitative structure-activity relationship (QSAR) studies. researchgate.net
Prediction of Binding Affinities (e.g., IC50 values)
Computational models are also employed to predict the binding affinities of compounds, often expressed as IC50 values, which indicate the concentration of a drug required for 50% inhibition of a specific biological or biochemical function. For example, in a study identifying potential inhibitors of the enzyme CYP1B1, chlorprothixene was found to be a highly potent inhibitor with a determined IC50 value of 0.072 μM. nih.govresearchgate.net
The predictive power of these models is a cornerstone of modern drug discovery. For instance, a Comparative Molecular Field Analysis (CoMFA) model was used to predict the IC50 values for a set of 16 compounds with a high correlation (R² of 0.95) to experimental data. researchgate.net This demonstrates the potential of computational methods to accurately forecast the potency of new chemical entities.
Table 1: Predicted and Determined IC50 Values for Chlorprothixene and Related Compounds against CYP1B1
| Compound | Predicted IC50 (µM) | Determined IC50 (µM) | Selectivity Index (CYP1A1/CYP1B1) |
| Chlorprothixene | - | 0.072 | 7-fold |
| Nadifloxacin | - | 1.463 | 1.61 |
| Ticagrelor | - | 2.81 | 1.22 |
| Glibenclamide | >10 | >10 | - |
| α-Naphthoflavone (ANF) | - | 0.02 | 1 |
Data sourced from machine learning enabled structure-based drug repurposing studies. nih.govacs.org
Analysis of Key Amino Acid Interactions in Binding Sites (e.g., pi-pi stacking, salt bridges)
A detailed analysis of the binding site reveals key amino acid interactions that stabilize the ligand-receptor complex. In the case of chlorprothixene docked into the dopamine D2 receptor, a crucial interaction involves the protonatable nitrogen atom of the ligand forming a salt bridge with the conserved Asp(3.32) residue. researchgate.netresearchgate.net This type of interaction is considered key, with its energy contribution to the total interaction energy being greater than 50%. researchgate.net
Other significant interactions include those with aromatic residues such as Trp(6.48), Phe(6.51), and His(6.55), which can engage in pi-pi stacking with the aromatic rings of the ligand. researchgate.net The tilting of the side chain of chlorprothixene towards ring A allows for favorable van der Waals interactions, which are influential in determining the drug's potency at dopamine receptors. gpatindia.com Molecular dynamics simulations have further confirmed that compounds like chlorprothixene can maintain essential pi-pi stacking and hydrogen-bonding interactions within the binding site. acs.org
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
QSAR and 3D-QSAR are computational techniques that correlate the structural properties of compounds with their biological activities. openbioinformaticsjournal.com These methods are instrumental in drug design, providing insights into the mechanism of action and allowing for the prediction of activity before synthesis. openbioinformaticsjournal.com
Development of Predictive Models for Biological Activity
Predictive QSAR models are developed to classify compounds based on their biological activities. For instance, a QSAR model using inductive descriptors achieved 93% accuracy in classifying compounds with and without antibacterial activity. mdpi.com In another example, machine learning models like Support Vector Machine (SVM), Random Forest (RF), and Artificial Neural Network (ANN) were developed to predict selective CYP1B1 inhibitors, with the SVM model showing superior predictive accuracy. nih.govacs.org
3D-QSAR methods, such as CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA), create 3D models to quantitatively predict activity. openbioinformaticsjournal.com A CoMFA model for dopamine D2 receptor antagonists was shown to be statistically significant, with steric and electrostatic fields contributing 67.4% and 32.6%, respectively. researchgate.net Similarly, a CoMSIA model for predicting the activity of compounds against neuropathic pain demonstrated reliability with a high correlation coefficient (R2 train value of 0.96). univ-biskra.dz
Identification of Key Structural Features Influencing Activity
QSAR studies are crucial for identifying the key structural features of a molecule that govern its biological activity. For thioxanthene derivatives like chlorprothixene, the presence of a substituent at the 2nd-position of ring A is optimal for neuroleptic activity. gpatindia.com The nature of this substituent is also important; for example, a trifluoromethyl group can provide more favorable van der Waals contacts than a chlorine atom, leading to higher potency. gpatindia.com
The side chain of the molecule also plays a significant role. A piperazine (B1678402) side chain, for instance, offers more van der Waals contacts with the 2-substituent than an alkylamino side chain, resulting in greater antischizophrenic effects. gpatindia.com Furthermore, for thioxanthenes, the cis isomer is generally more potent than the trans isomer. gpatindia.com
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their complexes over time. nih.gov These simulations provide insights into the conformational changes and stability of ligand-receptor interactions. nih.gov
In the context of chlorprothixene and its targets, MD simulations have been used to examine the stability of the docked ligand in association with enzymes like CYP1B1. nih.gov A 100-nanosecond simulation can reveal whether a compound maintains critical interactions, such as pi-pi stacking and hydrogen bonds, within the binding site. nih.govacs.org The stability of the system during the simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone from its initial structure. nih.gov An equilibrated system will show the RMSD reaching a stable plateau. nih.gov Furthermore, root-mean-square fluctuation (RMSF) analysis can identify the flexibility of different regions of the protein upon ligand binding. nih.gov
Elucidation of Specific Binding Mechanisms
Computational studies, particularly molecular docking and simulation, have been instrumental in elucidating the specific binding mechanisms of chlorprothixene with protein targets. One such target that has been investigated is the enzyme Cytochrome P450 1B1 (CYP1B1). nih.govacs.orgresearchgate.net
Molecular docking analyses have been used to predict the binding pose of chlorprothixene within the active site of CYP1B1. These studies identified key amino acid residues that form crucial interactions with the ligand. nih.govacs.org Subsequent molecular dynamics (MD) simulations, running for periods such as 100 nanoseconds, were performed to validate the stability of these interactions and observe the dynamic behavior of the complex. nih.govacs.org
Research findings indicate that chlorprothixene establishes stable intramolecular interactions with key amino acids in the CYP1B1 active site, including Phenylalanine (PHE) 231 and Aspartic Acid (ASP) 326. nih.govacs.org The retention of these interactions throughout the MD simulation confirms the stability of the initial docking pose and suggests a strong binding affinity. nih.govacs.org This computational approach, combining docking with dynamic simulations, is crucial for understanding the structural basis of inhibition and for the rational design of new, more selective inhibitors. acs.orgresearchgate.net While chlorprothixene is known to interact with a range of receptors, including dopamine and serotonin receptors, detailed computational binding studies for these targets are less prevalent in the reviewed literature. drugbank.com
| Target Protein | Interacting Residues | Computational Method | Key Finding |
| CYP1B1 | PHE 231, ASP 326 | Molecular Docking, Molecular Dynamics | Stable binding complex confirmed by retention of key interactions. nih.govacs.org |
Conformational Stability and Dynamics
For the CYP1B1-chlorprothixene complex, the stability of the simulation trajectory was analyzed by calculating the root-mean-square deviation (RMSD) of the protein's heavy atoms. nih.govacs.org The results showed that the complex equilibrated relatively quickly, after approximately 15 nanoseconds of simulation. acs.org Throughout the 100 ns simulation, the RMSD values remained low, fluctuating at less than 1 Å, which indicates that the protein's conformation did not undergo significant changes and that the initial docking complex was stable. nih.govacs.org A slight fluctuation was noted between 80-85 ns, but the deviation remained minimal. acs.org Such low RMSD values are considered a good indicator of the stability and reliability of the molecular dynamics simulation. acs.org
Another aspect of stability is photochemical stability. Studies on tricyclic neuroleptics like chlorprothixene have shown that irradiation with UVA light can induce a rapid Z/E (cis/trans) photoisomerization. researchgate.net Prolonged exposure to light can lead to further degradation, such as the splitting off of the alkylamino side chain to form 2-chlorothioxanthone (B32725). researchgate.net
| Simulation Parameter | Value/Finding | Significance |
| Simulation Time | 100 ns | Assesses long-term stability of the binding pose. acs.org |
| System Equilibration Time | ~15 ns | Indicates rapid formation of a stable complex. acs.org |
| Average RMSD | < 1.0 Å | Confirms the conformational stability of the protein-ligand complex. nih.govacs.org |
| Photochemical Reaction | Z/E Isomerization | Irradiation can alter the isomeric composition, potentially affecting activity. researchgate.net |
Conformational Analysis and Isomerism in Computational Models
This compound's structure is characterized by a double bond in the tricyclic thioxanthene system, which gives rise to geometric (E/Z or trans/cis) isomerism. psu.edunih.gov The Z-isomer, where the side chain is on the same side as the chlorine-substituted ring, is the pharmacologically active form. psu.edu The E-isomer is considerably less potent. psu.edu This difference in activity underscores the importance of conformational analysis and the study of its isomers. nih.gov
Computational models have been employed to investigate the distinct properties of these isomers. Quantum chemical calculations, such as those using Time-Dependent Density Functional Theory (TDDFT), can elucidate differences in the electronic and structural properties between the Z and E isomers. researchgate.net Although detailed studies on chlorprothixene itself are limited, analyses of structurally similar thioxanthenes reveal that the cis (Z) structure has different absorption properties compared to the trans (E) structure. researchgate.net
Computational studies suggest that the Z-isomer possesses a smaller chemical hardness value than the E-isomer. researchgate.net In computational chemistry, lower chemical hardness implies higher reactivity and greater ease of charge transfer, which aligns with the higher pharmacological activity of the Z-isomer. researchgate.net These computational approaches allow for a theoretical comparison of isomer properties that are difficult to measure experimentally and provide a rationale for the observed differences in biological activity. psu.eduresearchgate.net
| Isomer | Relative Potency | Computational Finding | Implication |
| Z-Chlorprothixene (cis) | More Potent | Smaller chemical hardness, higher reactivity predicted by quantum models. psu.eduresearchgate.net | Higher pharmacological activity is supported by theoretical reactivity. researchgate.net |
| E-Chlorprothixene (trans) | Less Potent | Larger chemical hardness, lower reactivity predicted by quantum models. psu.eduresearchgate.net | Lower pharmacological activity is supported by theoretical reactivity. researchgate.net |
Structure Activity Relationship Sar Studies and Novel Derivatives of Chlorprothixene Acetate
Systematic Investigation of Thioxanthene (B1196266) Ring Substitutions
The nature and position of substituents on the tricyclic thioxanthene ring system play a pivotal role in modulating the antipsychotic activity of these compounds. The substituent at the 2-position is particularly critical for neuroleptic potency. researchgate.net
In chlorprothixene (B1288), the chlorine atom at the 2-position of the thioxanthene ring is an important feature for its activity. This electron-withdrawing group is considered optimal for neuroleptic activity. researchgate.net The presence of a substituent at this specific position is a key determinant of the drug's interaction with dopamine (B1211576) receptors. researchgate.net While direct comparisons of a chlorine substituent to an unsubstituted thioxanthene ring are not extensively detailed in the context of chlorprothixene itself, the established importance of a 2-position substituent in the broader class of thioxanthene and phenothiazine (B1677639) antipsychotics underscores the significance of the chlorine atom in chlorprothixene.
When comparing a chlorine substituent to a trifluoromethyl group at the 2-position of the closely related phenothiazine ring system, a notable difference in potency is observed. The trifluoromethyl group, being more electron-withdrawing and bulkier than chlorine, generally leads to a more potent antipsychotic agent. researchgate.net This increased potency is attributed to more favorable van der Waals interactions between the trifluoromethyl group and the side chain of the molecule. researchgate.netmdpi.com This interaction helps to orient the side chain in a conformation that is optimal for binding to the dopamine receptor. mdpi.com For instance, triflupromazine, a phenothiazine with a trifluoromethyl group, is more potent than its chloro-analogue, chlorpromazine (B137089). copbela.org A similar trend is expected within the thioxanthene class, suggesting that a trifluoromethyl analogue of chlorprothixene would likely exhibit greater potency.
| Substituent at 2-Position | Relative Potency | Key Structural Feature |
|---|---|---|
| Chlorine (Cl) | Standard | Electron-withdrawing |
| Trifluoromethyl (CF3) | Higher | Strongly electron-withdrawing, bulkier |
Evaluation of Side Chain Modifications on Receptor Binding and Functional Activity
The side chain attached to the thioxanthene nucleus is another critical determinant of a compound's pharmacological profile, influencing both receptor binding affinity and functional activity. pharmacy180.com
Chlorprothixene possesses a dimethylaminopropyl (alkylamino) side chain. gpatindia.com In the broader family of tricyclic antipsychotics, compounds with a piperazine (B1678402) side chain are generally more potent than those with an alkylamino side chain. researchgate.net The piperazine ring is thought to provide more extensive van der Waals contacts with the substituent at the 2-position of the tricyclic system. wikipedia.org This enhanced interaction is believed to contribute to a higher affinity for dopamine D2 receptors. wikipedia.org Consequently, thioxanthene derivatives incorporating a piperazine moiety, such as flupenthixol (B1673465) and clopenthixol (B1202743), are considered more potent neuroleptics than chlorprothixene. pharmacy180.com
| Side Chain Type | Example Compound | General Potency |
|---|---|---|
| Alkylamino | Chlorprothixene | Lower |
| Piperazine | Flupenthixol | Higher |
Stereochemical Considerations in Structure-Activity Relationships (cis vs. trans isomers)
The double bond in the side chain of thioxanthene derivatives introduces the possibility of geometric isomerism, resulting in cis (Z) and trans (E) isomers. This stereochemistry has a profound impact on the neuroleptic activity of these compounds. wikipedia.org For chlorprothixene and other thioxanthenes, the cis isomer is significantly more potent as an antipsychotic agent than the trans isomer. researchgate.netwikipedia.org The specific spatial arrangement of the cis isomer is believed to be crucial for the proper orientation of the molecule within the dopamine receptor binding site. mdpi.com This highlights the high degree of stereoselectivity of the dopamine receptor.
Design and Synthesis of Novel Chlorprothixene Analogues and Related Thioxanthene Derivatives
The foundational SAR of chlorprothixene has guided the design and synthesis of novel thioxanthene derivatives with the aim of exploring new therapeutic applications. While the core synthesis of chlorprothixene is well-established, involving the reaction of 2-chlorothioxanthen-9-one with a Grignard reagent followed by dehydration, research into novel analogues often focuses on modifying the side chain or the tricyclic ring system. gpatindia.com
For example, the synthesis of novel tetracyclic thioxanthene derivatives has been explored. In one study, aminated tetracyclic thioxanthenes were synthesized from 1-chloro-4-propoxy-9H-thioxanthen-9-one through a nucleophilic aromatic substitution followed by a dehydrative cyclization. nih.gov These novel structures were then evaluated for potential antitumor activity, demonstrating how the thioxanthene scaffold can be adapted to target different biological pathways. nih.gov
The general approach to creating novel analogues often involves:
Bioisosteric replacement: Substituting the chlorine atom with other electron-withdrawing groups to modulate potency and pharmacokinetic properties.
Side chain modification: Introducing different amino groups (e.g., piperidines, other heterocyclic amines) to alter receptor binding profiles and side effect profiles.
Ring system alteration: Creating more complex, rigid structures, such as the aforementioned tetracyclic derivatives, to explore new interactions with biological targets.
These synthetic efforts continue to expand the chemical space around the thioxanthene nucleus, offering the potential for the discovery of new therapeutic agents.
Development of Bioisosteric Analogues
Bioisosteric replacement is a key strategy in medicinal chemistry aimed at modifying a lead compound's properties by substituting atoms or functional groups with alternatives that have similar physical or chemical characteristics. The goal is to enhance efficacy, improve pharmacokinetic profiles, or reduce toxicity.
The thioxanthene scaffold of chlorprothixene is itself a bioisostere of other tricyclic structures, most notably the phenothiazines and xanthones. nih.govwikipedia.org The primary structural difference between thioxanthenes and phenothiazines is the replacement of the nitrogen atom at position 10 with a carbon atom, which significantly influences the molecule's conformation and biological activity. wikipedia.org This substitution has been fundamental to developing a distinct class of neuroleptic agents.
SAR studies on thioxanthenes like chlorprothixene have established several key principles:
Geometric Isomerism: The cis (or Z) isomer, where the side chain is oriented towards the substituted benzene (B151609) ring, is significantly more potent as a neuroleptic than the trans (or E) isomer. gpatindia.com
Ring Substitution: Optimal neuroleptic activity is achieved when a substituent, such as chlorine or a trifluoromethyl group, is placed at the 2nd position of the thioxanthene ring system. gpatindia.com A trifluoromethyl group generally confers greater potency than a chlorine atom due to more favorable Van der Waal's interactions with the side chain. gpatindia.com
Side Chain Composition: A three-carbon chain separating the tricyclic core from the basic amino group is essential for maximum activity. slideshare.net The nature of this amino group is also critical, with tertiary amines showing the highest potency. slideshare.net
Thioxanthones, which are structurally related to thioxanthenes, are considered bioisosteres of naturally occurring xanthones and have been explored for various therapeutic activities, including antitumor applications. nih.govnih.gov
Quinolizidine-Derived Analogues with Chlorprothixene Substructure
Research into modifying the thioxanthene core has led to the synthesis of more complex, multi-ring structures. While direct quinolizidine-derived analogues of chlorprothixene are not extensively documented in recent literature, studies on related complex heterocyclic systems have yielded novel tetracyclic thioxanthene derivatives.
In one line of research, the synthesis of a library of thioxanthones unexpectedly produced four tetracyclic thioxanthenes featuring a quinazoline–chromene scaffold. nih.govnih.govresearcher.life This was achieved by reacting 1-chloro-4-propoxy-9H-thioxanthen-9-one with various secondary amines, leading to a nucleophilic aromatic substitution followed by a concerted dehydrative cyclization. nih.gov
These novel tetracyclic compounds were evaluated for their biological activity, demonstrating the potential of expanding the thioxanthene substructure to create new therapeutic agents. nih.gov
Discovery of New Molecular Targets and Biological Activities for Thioxanthene Derivatives
Beyond their established role in psychiatry, thioxanthene derivatives are being investigated for a range of other therapeutic applications, revealing new molecular targets and biological effects. nih.govnih.gov
Anticancer Activity: Several studies have highlighted the potential of thioxanthene analogues as anticancer agents. nih.govacs.org
Newly synthesized tetracyclic thioxanthenes have shown potent cell growth inhibition against human tumor cell lines, including melanoma (A375-C5), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (NCI-H460). nih.govnih.gov Two compounds, in particular, displayed GI50 values below 10 µM for all three cell lines. nih.govnih.gov
A library of tertiary alcohols derived from thioxanthene, some coupled with cysteine, also demonstrated significant anticancer effects. nih.govacs.org One compound exhibited excellent inhibitory activity against colon cancer cells (Caco-2) with an IC50 of 9.6 ± 1.1 nM, while another showed good inhibition of hepatocellular carcinoma (Hep G2) cells with an IC50 of 161.3 ± 41 nM. nih.govacs.orgresearchgate.net
One of the fluorescent tetracyclic thioxanthene derivatives was found to accumulate inside cancer cells, making it a promising candidate for theranostics—a field combining therapy and diagnostics. nih.govresearcher.life
Anti-inflammatory and Antioxidant Activity: The same library of thioxanthene-cysteine conjugates was also evaluated for anti-inflammatory and antioxidant properties. nih.govacs.org
One derivative demonstrated potent anti-inflammatory activity by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, with an IC50 value of 4.37 ± 0.78 nM. nih.govacs.orgresearchgate.net
Another compound showed strong antioxidant inhibition activity with an IC50 of 15.44 ± 6 nM. nih.govacs.orgresearchgate.net
Antimicrobial and Other Activities: The thioxanthene class has been recognized for broad-spectrum antimicrobial properties since the 1980s. nih.gov
Derivatives such as flupenthixol and clopenthixol have shown moderate to powerful action against both Gram-positive and Gram-negative bacteria. nih.gov
Research has also pointed to anti-mycobacterial, antiviral (including anti-HIV and anti-SARS-CoV-2), and anti-parasitic properties for this class of compounds. nih.gov
More recently, thioxanthenone derivatives have been identified as potential multi-target-directed ligands for Alzheimer's disease therapy, showing inhibitory activity against cholinesterases and the aggregation of both amyloid β and tau proteins. nih.gov
Methodological Considerations and Future Directions in Chlorprothixene Acetate Research
Development and Refinement of Standardized Research Protocols and Assays
The establishment of robust and standardized research protocols is fundamental for ensuring the reproducibility and comparability of data across different studies on Chlorprothixene (B1288) acetate (B1210297). Currently, analytical methods have been developed for Chlorprothixene and its metabolites, which can serve as a foundation. For instance, various spectrophotometric methods have been utilized for the quantitative determination of Chlorprothixene hydrochloride. sysrevpharm.orgnih.gov One such method uses zero, first, and second-order derivative spectrophotometry to determine Chlorprothixene HCl in a concentration range of 0.4-3 μg/mL. sysrevpharm.org Another sensitive UV-VIS spectrophotometric method is based on the oxidation of Chlorprothixene by ammonium (B1175870) metavanadate, allowing determination in the 2.5-25 μg/ml range. nih.gov
Future research must focus on adapting and validating these and other methods specifically for Chlorprothixene acetate. A key consideration will be the development of assays that can distinguish and simultaneously quantify both the Chlorprothixene cation and the acetate anion. High-performance liquid chromatography (HPLC) methods, particularly those using mixed-mode columns, have proven effective for the simultaneous determination of pharmaceutical peptides and their acetate counterions. fishersci.comchromatographyonline.com A similar approach could be developed for this compound, which would be invaluable for quality control and stability studies.
Furthermore, standardized protocols for in vitro and in vivo experiments are needed. This includes the development of specific cell-based assays to explore its biological activity and standardized animal models to investigate its pharmacokinetic and pharmacodynamic profiles. The optimization of such assays would provide a clearer understanding of how the acetate salt form might influence the compound's absorption, distribution, metabolism, and excretion compared to other salt forms. nih.gov
Integration of Interdisciplinary Research Approaches (e.g., Computational-Experimental Synergies)
An interdisciplinary approach, combining computational modeling with experimental work, can significantly accelerate research on this compound. In silico tools, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to predict the compound's physicochemical properties, biological activities, and potential toxicities. nih.gov For instance, QSAR analysis has been used to predict the human and ecotoxic properties of Chlorprothixene and its photo-transformation products. nih.gov
These computational predictions can guide the synthesis of novel derivatives and prioritize compounds for experimental testing, thereby saving time and resources. acs.orgresearchgate.net Molecular docking studies could be used to predict the binding affinity of this compound to various biological targets, such as dopamine (B1211576) and serotonin (B10506) receptors, providing insights into its mechanism of action.
The synergy between computational predictions and experimental validation is crucial. For example, after computationally identifying potential metabolites of this compound, targeted analytical experiments using high-resolution mass spectrometry can be designed to confirm their presence in biological or environmental samples. This integrated approach has been successfully used to study the fate of Chlorprothixene in the aquatic environment. nih.gov
Addressing Research Gaps in Environmental Fate and Transformation Pathways
A significant research gap exists regarding the environmental fate and transformation of Chlorprothixene, and by extension, this compound. nih.gov Studies on Chlorprothixene (CPTX) have shown that it is not readily biodegradable in standardized tests like the Closed Bottle Test and the Manometric Respiratory Test. nih.govleuphana.de However, it is susceptible to photodegradation under UV light, leading to the formation of numerous photo-transformation products (PTPs). nih.gov In one study, 13 PTPs were detected in UV-photolysis mixtures of Chlorprothixene. nih.gov
Future research must specifically investigate the environmental journey of this compound. The acetate moiety could potentially influence the compound's water solubility and sorption to soil and sediment, thereby altering its mobility and bioavailability in the environment. It is also crucial to determine if the transformation pathways of the acetate salt differ from the hydrochloride salt under various environmental conditions (e.g., pH, temperature, microbial activity).
Identifying and characterizing the transformation products of this compound is a priority. researchgate.netnih.gov These products may have their own toxicological profiles, and their impact on non-target organisms needs to be assessed. nih.gov The biodegradability of these transformation products is also a key area of investigation, as studies on Chlorprothixene's PTPs have shown they are not necessarily more biodegradable than the parent compound. nih.gov
| Environmental Fate Parameter | Finding for Chlorprothixene (CPTX) | Future Research Direction for this compound |
| Biodegradability | Not readily biodegradable in standard tests (CBT, MRT). nih.gov | Assess the influence of the acetate counter-ion on biodegradability. |
| Photodegradation | Eliminated by UV-lamp irradiation, but not by Xenon lamp. nih.gov | Compare photodegradation rates and pathways with other salt forms. |
| Transformation Products | 13 photo-transformation products (PTPs) identified. nih.gov | Identify and characterize transformation products specific to this compound. |
| Toxicity of TPs | QSAR analysis suggests potential human and/or ecotoxic properties of some PTPs. nih.gov | Evaluate the ecotoxicity of transformation products from this compound. |
Advancements in Analytical Sensitivity and Selectivity for Complex Matrices in Research
The detection and quantification of this compound in complex matrices such as biological fluids (blood, urine) and environmental samples (water, soil) require highly sensitive and selective analytical methods. wiley.com Existing methods for Chlorprothixene, like high-performance thin-layer chromatography (HPTLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide a strong starting point. researchgate.netsci-hub.seoup.com LC-MS/MS, in particular, is a powerful technique for identifying and quantifying drugs at very low concentrations (pg-ng/mL levels) in biological samples. biointerfaceresearch.comresearchgate.net
Future advancements should focus on optimizing these methods for this compound. This includes developing specific sample preparation techniques, such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to efficiently extract the compound from complex matrices while minimizing interferences. nih.govbiointerfaceresearch.com
Enhancing the selectivity of these methods is crucial to differentiate this compound from its metabolites and other structurally related compounds. researchgate.net High-resolution mass spectrometry (HRMS) can provide more definitive identification of the compound and its transformation products. biointerfaceresearch.com Furthermore, the development of multi-residue methods capable of simultaneously detecting this compound and other psychoactive drugs in environmental or forensic samples would be highly beneficial. oup.com
| Analytical Technique | Application for Chlorprothixene/Thioxanthenes | Future Advancement for this compound |
| Derivative Spectrophotometry | Quantification of Chlorprothixene HCl in pure and dosage forms. sysrevpharm.org | Method validation for the acetate salt; potential for process analytics. |
| HPTLC | Separation of cis and trans isomers of thioxanthenes. researchgate.netsci-hub.se | Development of quantitative methods for stability and impurity profiling. |
| LC-MS/MS | Quantification of Chlorprothixene and its metabolite in postmortem hair and blood. oup.com | Optimization for higher sensitivity and selectivity in various complex matrices. |
| HPLC with Mixed-Mode Column | Simultaneous analysis of peptides and acetate counterions. fishersci.comchromatographyonline.com | Development of a single method for simultaneous quantification of Chlorprothixene and acetate. |
Exploration of the Thioxanthene (B1196266) Scaffold for Novel Chemical Biology Applications
The thioxanthene scaffold, the core structure of this compound, holds significant potential for the development of novel compounds with diverse biological applications beyond its current use. nih.govmdpi.com Research has shown that thioxanthene derivatives possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. acs.orgresearchgate.netnih.govnih.govnih.gov
A key future direction is the systematic exploration of the thioxanthene scaffold to create new chemical probes and therapeutic candidates. By modifying the substituents on the thioxanthene ring and the side chain, it may be possible to modulate the compound's activity and selectivity for different biological targets. For example, some tetracyclic thioxanthene derivatives have shown promising antitumor activity and have been investigated as potential theranostic agents, which combine therapeutic and diagnostic capabilities. nih.gov
The exploration of this compound and its derivatives could lead to the discovery of compounds with novel mechanisms of action. For instance, the antimicrobial properties of thioxanthenes suggest they could be developed into new agents to combat antibiotic-resistant bacteria. nih.gov Additionally, the anti-inflammatory and anticancer activities observed in some derivatives warrant further investigation and could lead to the development of new treatments for these diseases. acs.orgresearchgate.netnih.govmdpi.com The synthesis and biological evaluation of a library of compounds based on the this compound scaffold could unveil new and valuable tools for chemical biology and drug discovery. nih.gov
Q & A
Q. What are the primary pharmacological targets and receptor binding affinities of chlorprothixene acetate?
this compound exhibits strong antagonistic activity at dopamine (D1, D2, D3, D5) and histamine (H1) receptors, as well as serotonin receptors (5-HT2, 5-HT6, 5-HT7). Binding affinities (Ki values) range from 2.96 nM (D2) to 18 nM (D1), with H1 affinity at 3.75 nM . These data are critical for designing receptor-specific assays and understanding its antipsychotic mechanisms. Structural isomerism (cis vs. trans) significantly impacts activity, with the cis(Z)-isomer showing potent antidopaminergic effects, while the trans(E)-isomer is nearly inactive due to differences in molecular electrostatic potentials and side-chain conformations .
Q. What are the key synthetic pathways for this compound, and how are critical intermediates characterized?
The synthesis involves:
- Reacting 2-mercaptobenzoic acid with 1-bromo-4-chlorobenzene to form 2-(4-chlorophenylthio)benzoic acid.
- Conversion to the acid chloride using PCl₅, followed by AlCl₃-mediated cyclization to yield 2-chloro-thioxantone.
- Grignard reaction with 3-dimethylaminopropyl magnesium bromide to produce a tertiary alcohol.
- Dehydration via acylation (acetyl chloride) and pyrolysis of the acetate intermediate to form chlorprothixene . Characterization relies on HPLC, NMR, and mass spectrometry to confirm purity and structural integrity, particularly for distinguishing cis/trans isomers .
Advanced Research Questions
Q. How do structural dynamics and isomerism influence the pharmacological activity of this compound?
Molecular dynamics simulations reveal that the cis(Z)-isomer adopts a lower-energy conformation due to favorable electrostatic interactions between the dimethylamino group and chlorine atom. In aqueous solutions, the trans(E)-isomer's side-chain remains closer to the thioxanthene ring, reducing its receptor-binding efficiency. These structural insights inform rational drug design, emphasizing the need for stereospecific synthesis and isomer separation techniques (e.g., chiral chromatography) .
Q. What methodological challenges arise in quantifying this compound in biological matrices, and how are they addressed?
UV-Vis spectrophotometric methods exploit oxidative reactions (e.g., with ammonium metavanadate) to generate measurable chromophores. However, matrix interference and low sensitivity in complex samples require optimization of extraction protocols (e.g., solid-phase extraction) and validation via HPLC-MS for specificity. Recent advances include derivatization strategies to enhance detection limits in pharmacokinetic studies .
Q. How do salt forms (e.g., acetate vs. hydrochloride) impact experimental outcomes in preclinical studies?
The acetate salt is preferred for injectable formulations due to enhanced solubility, while the hydrochloride salt is used orally. Differences in bioavailability and dissolution rates necessitate salt-specific pharmacokinetic models. For instance, acetate formulations may achieve faster plasma peaks in animal studies, influencing dosing regimens for behavioral assays .
Q. What are the implications of this compound's drug-drug interactions in neuropsychiatric research models?
Chlorprothixene potentiates opioids (requiring ~50% dose reduction) and lithium (risk of toxicity via increased plasma levels). In rodent models, co-administration with benzodiazepines exacerbates sedation, complicating behavioral readouts. Researchers must incorporate therapeutic drug monitoring and adjust experimental timelines to account for delayed clearance in chronic studies .
Methodological Recommendations
- Isomer Separation : Use calixarene-bonded HPLC phases for efficient cis/trans resolution .
- Receptor Binding Assays : Employ radioligand displacement assays (e.g., ³H-spiperone for D2) with purified membrane fractions to quantify affinity .
- Synthetic Optimization : Monitor reaction intermediates via TLC and FTIR to prevent side-product formation during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
